5-methyl-7,8-dihydro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-7,8-dihydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAHOOKRGJODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 1,4-Dihydro-1,6-Naphthyridine Pharmacophore: A Structural Paradigm Shift
An in-depth technical guide detailing the physicochemical properties, structural mechanics, and analytical workflows associated with dihydro-1,6-naphthyridine analogs, designed for researchers and drug development professionals.
The 1,6-naphthyridine core—a fused heterocyclic system containing two pyridine rings—has emerged as a highly versatile scaffold in modern medicinal chemistry. Specifically, the 1,4-dihydro-1,6-naphthyridine derivative class has revolutionized the development of non-steroidal mineralocorticoid receptor (MR) antagonists.
Historically, MR antagonism relied on steroidal scaffolds (e.g., spironolactone, eplerenone), which often suffered from off-target binding to other steroid hormone receptors, leading to adverse effects like gynecomastia. The development of finerenone (BAY 94-8862), a first-in-class non-steroidal MRA, demonstrated how the 1,4-dihydro-1,6-naphthyridine core provides a unique, bulky 3D conformation[1]. This specific geometry fundamentally alters receptor interaction, ensuring high selectivity and eliminating relevant affinity for androgen, progesterone, estrogen, and glucocorticoid receptors.
Core Physicochemical Characteristics
The physicochemical profile of dihydro-1,6-naphthyridine analogs is largely dictated by the basicity of their heterocyclic nitrogen atoms and the substitution patterns on the aromatic rings. These properties govern the molecule's solubility, solid-state stability, and pharmacokinetic behavior.
Table 1: Quantitative Physicochemical Profile of a Representative 1,4-Dihydro-1,6-Naphthyridine Analog (Finerenone)
| Parameter | Value / Characteristic | Implication for Drug Development |
| Molecular Weight | 378.43 g/mol [2] | Falls well within Lipinski’s Rule of 5, favoring oral bioavailability. |
| Stereochemistry | Single stereocenter (4S configuration)[3] | Requires strict chiral control during synthesis and enantiomeric purity validation[4]. |
| Melting Point | ~252 °C (Polymorph I)[5] | High thermal stability; indicates a strong crystalline lattice structure. |
| Aqueous Solubility | Highly pH-dependent (Soluble at pH 1.0; practically insoluble at pH > 4.5)[4] | Dissolution is primarily driven by gastric acidity; potential for food-effect or PPI-interaction liabilities. |
| Organic Solubility | Soluble in methanol; sparingly soluble in ethanol, acetonitrile, and acetone[4] | Guides solvent selection for liquid chromatography and recrystallization workflows. |
| Protein Binding | ~92% (primarily to serum albumin)[2] | High protein binding restricts the free fraction, influencing the volume of distribution ( |
Mechanistic Causality: How Physicochemistry Drives Target Selectivity
The therapeutic efficacy of 1,4-dihydro-1,6-naphthyridine analogs is a direct consequence of their physicochemical bulk and binding thermodynamics. When a steroidal agonist like aldosterone binds to the MR, it induces a conformational change that allows the recruitment of transcriptional coactivators, driving pro-inflammatory and pro-fibrotic gene expression.
Conversely, the bulky 1,4-dihydro-1,6-naphthyridine scaffold forces the receptor into an inactive conformation. The steric hindrance provided by the substituted naphthyridine core physically blocks the recruitment of these transcriptional coactivators[4]. This non-steroidal binding mode is the causal factor behind the drug's potent anti-inflammatory and anti-fibrotic characteristics without the sex-hormone-related side effects of its steroidal predecessors[6].
Mechanism of MR antagonism by bulky dihydro-1,6-naphthyridine analogs.
Analytical Methodologies & Self-Validating Protocols
To successfully develop and formulate these analogs, researchers must rigorously profile their pH-dependent solubility and enantiomeric purity. The following protocols are designed as self-validating systems to ensure data integrity.
Physicochemical and analytical workflow for dihydro-1,6-naphthyridine lead optimization.
Thermodynamic Solubility and pH-Dependency Profiling
Causality: The nitrogen atoms within the 1,6-naphthyridine ring undergo protonation at highly acidic pH levels, forming a soluble salt. As the pH rises above the molecule's pKa (typically > 4.5), the molecule reverts to its free base form, which is highly lipophilic and practically insoluble in water[4]. Accurately mapping this transition is critical for predicting intestinal precipitation and oral bioavailability.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of standard buffers ranging from pH 1.0 (0.1 M HCl) to pH 7.4 (Phosphate Buffered Saline).
-
Saturation: Add an excess amount of the solid dihydro-1,6-naphthyridine analog to 5 mL of each buffer in glass vials.
-
Equilibration: Seal the vials and agitate them in a thermostatic shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached (avoiding transient supersaturation).
-
Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV against a generated standard calibration curve.
-
Self-Validation Mechanism: Run a parallel shake-flask assay using a known highly pH-dependent reference standard (e.g., Ketoconazole). If the reference standard does not exhibit its literature-established solubility drop at pH 7.4, the buffer system or equilibration time is flawed, and the assay must be rejected.
Chiral Purity Determination via HPLC
Causality: The C4 position of the 1,4-dihydro-1,6-naphthyridine ring is a stereocenter. Because biological targets like the MR are highly stereoselective, the enantiomers exhibit vastly different pharmacological profiles. For instance, the 4S configuration is the active enantiomer in finerenone[4]. Ensuring >99% enantiomeric excess (ee) is a strict regulatory requirement[7].
Step-by-Step Methodology:
-
Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or equivalent).
-
Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The diethylamine acts as a basic modifier to prevent peak tailing caused by the secondary interactions of the naphthyridine nitrogens with residual silanols.
-
Sample Preparation: Dissolve the synthesized analog in methanol (due to its high solubility in this solvent[4]) to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL into the HPLC system at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.
-
Self-Validation Mechanism: Before injecting the test sample, you must inject a synthesized racemic mixture (50:50 R/S) of the analog. The protocol is only validated if the system suitability criteria demonstrate a resolution factor (
) between the two enantiomeric peaks. If baseline resolution is not achieved in the racemate, the purity calculation of the test sample cannot be trusted.
Pharmacokinetic Implications of Physicochemical Traits
The physicochemical properties of these analogs directly dictate their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Because 1,4-dihydro-1,6-naphthyridine analogs are highly lipophilic in physiological pH, they are extensively metabolized by hepatic enzymes rather than being renally excreted unchanged. For example, finerenone is a sensitive substrate of cytochrome P450 (CYP) 3A4, which is responsible for approximately 90% of its metabolic clearance[8]. Consequently, strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) drastically increase drug exposure and are contraindicated.
References
-
[5] Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) - Google Patents.
-
Product Information for Finerenone - Therapeutic Goods Administration (TGA).[Link]
-
[6] Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome - Scilight Press.[Link]
-
[4] Firialta 20 mg T22H0718PARv0 - Tanzania Medicines and Medical Devices Authority (TMDA).[Link]
-
[2] KERENDIA (finerenone) Prescribing Information - U.S. Food and Drug Administration (FDA).[Link]
-
[1] finerenone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
[7] Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons.[Link]
Sources
- 1. finerenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Orphanet: Finerenone [orpha.net]
- 4. tmda.go.tz [tmda.go.tz]
- 5. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 6. Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome [sciltp.com]
- 7. tdcommons.org [tdcommons.org]
- 8. bayer.com [bayer.com]
Solubility profile of 5-methyl-7,8-dihydro-1,6-naphthyridine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-methyl-7,8-dihydro-1,6-naphthyridine in Organic Solvents
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document serves as a first-principles guide for researchers. It outlines the thermodynamic principles governing dissolution, presents detailed, field-proven protocols for equilibrium solubility determination, and discusses the analytical methodologies required for accurate quantification. By synthesizing theoretical knowledge with practical, step-by-step instructions, this guide equips scientists with the necessary tools to systematically evaluate the solubility of novel chemical entities, thereby de-risking and accelerating the drug development pipeline.
The Imperative of Solubility in Modern Drug Discovery
In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are critical determinants of success or failure. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogenous system—is a paramount parameter.[1] For orally administered drugs, insufficient aqueous solubility is a major barrier to achieving therapeutic concentrations in the systemic circulation, as absorption can only occur when the drug is in a dissolved state.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, posing a significant challenge for formulation scientists.[1]
Poor solubility can lead to a cascade of undesirable outcomes, including:
-
Reduced Bioavailability: Inadequate dissolution in gastrointestinal fluids limits the amount of drug absorbed into the bloodstream.[2][4]
-
High Dosing Requirements: To compensate for poor absorption, higher doses may be necessary, increasing the risk of off-target effects and toxicity.[1]
-
Formulation and Delivery Challenges: Developing viable dosage forms, such as parenteral formulations, becomes exceedingly difficult and costly.[2][5]
Therefore, a thorough understanding of a compound's solubility profile in various media—from aqueous buffers to organic solvents used in synthesis and preclinical formulations—is not merely a data collection exercise; it is a fundamental aspect of risk mitigation in drug discovery and development.[5][6] Early and accurate solubility assessment allows for informed lead optimization, rational formulation design, and more reliable in vivo predictions.[2]
The Energetics of Dissolution: A Thermodynamic Perspective
The dissolution of a crystalline solid, such as this compound, into a solvent is a process governed by fundamental thermodynamic principles. The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS.[7] For a compound to be soluble, ΔG must be negative.[7]
The process can be conceptually broken down into three energetic steps:
-
Overcoming Solute-Solute Interactions (Endothermic, +ΔH₁): Energy is required to break the bonds holding the molecules together in the crystal lattice.[7][8]
-
Overcoming Solvent-Solvent Interactions (Endothermic, +ΔH₂): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[7][8]
-
Formation of Solute-Solvent Interactions (Exothermic, -ΔH₃): Energy is released when the solute molecule is solvated by the solvent molecules.[7][8]
The overall enthalpy of solution (ΔH_soln) is the sum of these steps.[9] Simultaneously, the dissolution of an ordered crystal into a dispersed solution leads to a significant increase in disorder, or entropy (ΔS), which strongly favors the dissolution process.[10] The solubility of this compound in a given organic solvent is thus a delicate balance between the energy required to break its crystal lattice and the energy released upon solvation, modulated by the entropic gain.
The structure of this compound—with its partially saturated, bicyclic heterocyclic core and a methyl substituent—suggests a molecule of moderate polarity. The nitrogen atoms can act as hydrogen bond acceptors, while the hydrocarbon backbone is nonpolar. This duality dictates its solubility based on the "like dissolves like" principle. It is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, DMSO) and lower solubility in nonpolar hydrocarbon solvents (e.g., hexane).
Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium under specified conditions of temperature and pressure. The shake-flask method is the most reliable technique for this determination and is recommended by regulatory bodies like the ICH.[11]
Causality Behind Experimental Choices
-
Why Excess Solid? The addition of an excess of the solid compound is crucial to ensure that the resulting solution is saturated. This is the definitional state of equilibrium solubility.
-
Why Prolonged Equilibration? Reaching true thermodynamic equilibrium is not instantaneous. A 24-48 hour incubation period with agitation allows sufficient time for the dissolution process to stabilize, ensuring the measured concentration is the true saturation point and not a transient, supersaturated state.[12]
-
Why Temperature Control? Solubility is highly temperature-dependent. Conducting the experiment in a calibrated incubator at a consistent temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to physiological or standard laboratory conditions.[11]
-
Why Filtration/Centrifugation? It is imperative to analyze only the dissolved solute. High-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) effectively removes any undissolved solid particles, preventing artificially inflated solubility readings.[12]
Step-by-Step Experimental Workflow
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker/incubator
-
Calibrated analytical balance
-
Microcentrifuge
-
Syringes and 0.22 µm syringe filters (low-protein binding, e.g., PVDF)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The key is to have visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Prepare an accurate dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[15]
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL and mol/L.
The following diagram illustrates the key stages of the equilibrium solubility workflow.
Caption: Equilibrium Solubility Experimental Workflow.
Data Presentation: A Template for Solubility Profiling
Quantitative solubility data should be summarized in a clear and organized table. While specific experimental values for this compound are pending determination, Table 1 provides a template for presenting such results across a range of solvents relevant to drug discovery and development.[16][17]
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Nonpolar | < 0.1 | < 0.0006 |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 15.2 | 0.095 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 8.5 | 0.053 |
| Acetone | 5.1 | Polar Aprotic | 25.8 | 0.161 |
| Ethanol | 5.2 | Polar Protic | 45.1 | 0.281 |
| Methanol | 6.6 | Polar Protic | 60.3 | 0.376 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | > 0.624 |
(Note: Data are hypothetical and for illustrative purposes. Molar mass of this compound: ~160.21 g/mol )
From Solubility to Bioavailability: A Conceptual Pathway
Understanding the intrinsic solubility of a compound is the first step. However, this static property is part of a dynamic sequence that ultimately determines in vivo efficacy. The relationship between solubility, dissolution rate, and bioavailability is crucial.[13]
-
Solubility: A thermodynamic property defining the maximum amount of drug that can be dissolved.
-
Dissolution Rate: A kinetic property describing how fast the drug dissolves. It is influenced by solubility, particle size, and formulation excipients.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[4]
A drug can have high solubility but a slow dissolution rate due to factors like large particle size, which would still limit its absorption. Conversely, a drug with low intrinsic solubility may never achieve a sufficient dissolution rate to be adequately absorbed. This logical progression underscores why a comprehensive preformulation assessment is vital.
The diagram below illustrates the critical path from physicochemical properties to biological effect.
Caption: Relationship between Solubility and Bioavailability.
Conclusion
The solubility profile of a drug candidate like this compound is a critical dataset that informs nearly every subsequent stage of its development. This guide provides the foundational knowledge and actionable protocols for researchers to robustly determine this key parameter. By grounding experimental work in the principles of thermodynamics and employing validated analytical methods, scientists can generate reliable and reproducible solubility data. This, in turn, enables rational solvent selection for synthesis and purification, guides the design of effective preclinical and clinical formulations, and ultimately enhances the probability of developing a safe and effective therapeutic agent.
References
-
Jain, A., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
-
ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
AP Chemistry. Free Energy of Dissolution. [Link]
-
Shvekhgeimer, M. G. A. (2000). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. RSC Publishing. [Link]
-
Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. Thermodynamic cycle of a dissolution process. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
-
ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]
-
WebAssign. Thermodynamics of Salt Dissolution. [Link]
-
ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. [Link]
-
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]
-
ACS Publications. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]
-
Gencer, H. K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
-
Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Journal of Bio-X Research. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]
-
ResearchGate. (2019). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
Singh, R., & Singh, A. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]
-
IntechOpen. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. [Link]
-
PubChem. 5,6-Dihydro-1,6-naphthyridin-7(8H)-one. [Link]
-
EPA. 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. [Link]
-
Agilent. (2013). Ultra-fast Solubility Sample Analysis using SPE-TOF. [Link]
-
ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. webassign.net [webassign.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. improvedpharma.com [improvedpharma.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. agilent.com [agilent.com]
- 16. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 17. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicity & Safety Profile of 5-Methyl-7,8-dihydro-1,6-naphthyridine
This technical guide provides a comprehensive safety and toxicity profile for 5-methyl-7,8-dihydro-1,6-naphthyridine , a specialized heterocyclic intermediate. Due to the limited public toxicological datasets for this specific CAS (1176413-88-9), this guide synthesizes data from structural analogs (tetrahydro-1,6-naphthyridines), medicinal chemistry "read-across" principles, and predictive toxicology.
Executive Summary
This compound (CAS: 1176413-88-9) is a bicyclic nitrogen heterocycle primarily utilized as a scaffold in the development of kinase inhibitors (e.g., ROR
Key Safety Directive:
-
Acute Hazard: Classified as Harmful if Swallowed (Category 4) and a Severe Eye Irritant (Category 1/2A) based on analog read-across.
-
Developmental Risk: High liability for hERG channel inhibition (cardiotoxicity) and Aldehyde Oxidase (AO) mediated metabolic instability.
-
Genotoxicity: Potential for DNA intercalation due to the planar aromatic/dihydro structure; requires rigorous Ames testing.
Chemical Identity & Physicochemical Properties
Understanding the physical nature of the molecule is the first step in predicting bioavailability and toxicity.
| Property | Data / Prediction | Relevance to Safety |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 1176413-88-9 | Verification |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 146.19 g/mol | High permeability potential |
| Physical State | Solid (Low melting point < 50°C likely) | Inhalation risk of dust/aerosol |
| cLogP | ~1.1 – 1.4 (Predicted) | Moderate lipophilicity; likely cell permeable |
| pKa (Basic N) | ~6.5 – 7.5 (Pyridine N) | Ionized at physiological pH; lysosomal trapping risk |
| Solubility | Moderate in water; High in DMSO/Ethanol | Ease of formulation for assays |
Hazard Identification (GHS Classification)
Derived from structurally homologous 5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83081-95-2) and 1,6-naphthyridine (CAS 253-72-5).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Precautionary Code |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | P305+P351+P338 |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. | P261, P271 |
Critical Handling Note: The "dihydro" functionality introduces an imine/enamine character that may be more reactive toward nucleophiles (proteins/DNA) than the fully saturated tetrahydro analog. Treat with higher containment (OEB 3 or 4) until specific data proves otherwise.
Toxicological Profile: The "Deep Dive"
Structural Alerts & Metabolic Instability
The 1,6-naphthyridine core is a known substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes nitrogen heterocycles.
-
Mechanism: AO attacks the electron-deficient carbon alpha to the nitrogen. In 7,8-dihydro-1,6-naphthyridines, the C2 or C5 positions are vulnerable.
-
Toxicity Consequence: Rapid metabolism leads to the formation of lactams (naphthyridinones). While these metabolites are often less toxic, the process generates Reactive Oxygen Species (ROS) as a byproduct of the AO catalytic cycle, potentially causing oxidative stress in hepatocytes.
Cardiotoxicity (hERG Inhibition)
Research into 1,6-naphthyridine kinase inhibitors has repeatedly identified hERG potassium channel blockade as a liability.
-
Risk Factor: The basic nitrogen (N6) and the planar aromatic ring can π-stack with aromatic residues (Tyr652/Phe656) in the hERG pore.
-
Prediction: Expect IC
values for hERG inhibition in the low micromolar range (1–10 µM) unless specific substituents (e.g., polar groups) are added to mitigate this.
Genotoxicity (Ames & Micronucleus)
-
Intercalation: The planar structure of the naphthyridine ring allows it to potentially intercalate between DNA base pairs, causing frameshift mutations.
-
Data Precedent: While many tetrahydro-naphthyridines are Ames negative, the dihydro form possesses a conjugated double bond system that may form reactive epoxides or iminium ions under metabolic activation (S9 fraction).
-
Recommendation: A standard Ames test (OECD 471) is insufficient. You must use strains TA98 (frameshift) and TA100 (base-pair) with and without S9 activation.
Visualizing the Metabolic Safety Pathway
The following diagram illustrates the divergent metabolic fates of the scaffold and the associated toxicity risks.
Caption: Divergent metabolic pathways showing Aldehyde Oxidase (AO) mediated ROS generation and CYP-mediated bioactivation risks.
Experimental Protocols for Safety Validation
To validate the safety of this compound for drug development, the following assays are mandatory.
Modified Ames Test (Salmonella typhimurium)
Standard OECD 471 adapted for lipophilic heterocycles.
-
Preparation: Dissolve this compound in DMSO. Prepare concentrations: 0.5, 5, 50, 500, and 5000 µ g/plate .
-
Strains: Use TA98 (detects frameshifts, critical for intercalators) and TA100 (base-pair substitutions).
-
Metabolic Activation:
-
Group A: PBS buffer (No activation).
-
Group B: 10% Rat Liver S9 fraction (Cofactor supplemented). Crucial for detecting CYP-mediated reactive metabolites.
-
-
Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
-
Analysis: Count revertant colonies. A 2-fold increase over vehicle control is considered Positive .
hERG Inhibition Assay (Patch Clamp)
Gold standard for assessing cardiotoxicity risk.
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Protocol:
-
Use whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold at -80 mV, depolarize to +20 mV for 2s, repolarize to -50 mV (test pulse) for 2s.
-
Perfusion: Apply compound at 0.1, 1, 10, and 30 µM.
-
-
Data Analysis: Measure tail current amplitude. Calculate IC
.[1]-
Safety Threshold: IC
> 10 µM is generally acceptable for early hits. IC < 1 µM is a "Stop/Go" decision point.
-
Aldehyde Oxidase (AO) Stability Assay
Specific for naphthyridine scaffolds.
-
System: Human liver cytosol (HLC) or recombinant AO enzyme (microsomes do not contain AO).
-
Reaction: Incubate 1 µM compound with HLC (1 mg/mL) in phosphate buffer (pH 7.4).
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring for parent depletion and +16 Da (lactam) formation.
-
Interpretation: High clearance in cytosol but low clearance in microsomes confirms AO liability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved from [Link]
-
Tabarrini, O., et al. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity.[2] ChemMedChem, 6(7), 1249-1257.[2] [Link]
-
Dodd, D. S., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Journal of Medicinal Chemistry, 59(10), 4913-4925. [Link]
-
Pryde, D. C., et al. (2016). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6629-6646. [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 5-Methyl-7,8-dihydro-1,6-naphthyridine
This Application Note and Protocol details a scalable, high-yield synthesis of 5-methyl-7,8-dihydro-1,6-naphthyridine . The methodology prioritizes the "Vinyl-Pyridine Ammonia Cyclization" route, a modern, atom-economical strategy superior to traditional Friedländer condensations for this specific dihydro-scaffold.
Executive Summary & Strategic Rationale
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDE4, PI3K) and ROR
Traditional Approach (Friedländer):
-
Route: Condensation of 4-aminopyridine-3-carboxaldehyde with ketones.
-
Flaws: The amino-aldehyde is unstable (prone to self-condensation); requires harsh conditions; difficult to stop at the dihydro stage without over-oxidation.
Selected Approach (Vinyl-Pyridine Cyclization):
-
Route: Palladium-catalyzed vinylation of 2-chloro-3-acetylpyridine followed by ammonia-mediated cyclization.
-
Advantages:
-
Intermediates are bench-stable solids/oils.
-
Regioselectivity is intrinsic to the starting material structure.
-
Scalability: Avoids hazardous azides or unstable aldehydes.
-
Atom Economy: Ammonia serves as the nitrogen source and cyclization trigger in a single step.
-
Retrosynthetic Analysis
The synthesis disconnects the target into three stable modules: 2-chloronicotinic acid , methylmagnesium bromide , and a vinyl boron species .
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide)
Control Point: Direct addition of Grignard to the acid chloride yields mixtures. The Weinreb amide is essential to stop the nucleophilic attack at the ketone stage.
-
Activation: Charge a 2L reactor with 2-chloronicotinic acid (100 g, 0.63 mol) and DCM (1.0 L). Add DMF (0.5 mL) as catalyst.
-
Chlorination: Add oxalyl chloride (88 mL, 1.0 mol) dropwise at 0°C. Stir at RT for 3 h until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
-
Amidation: Redissolve the acid chloride in DCM (800 mL). Cool to 0°C.
-
Add N,O-dimethylhydroxylamine hydrochloride (68 g, 0.70 mol).
-
Add diisopropylethylamine (DIPEA) (240 mL, 1.4 mol) slowly, maintaining internal temp <10°C.
-
Workup: Stir for 2 h. Quench with sat. NaHCO3. Extract with DCM. Dry (MgSO4) and concentrate.[1]
-
Yield: ~115 g (90%) as a pale yellow oil.
-
Stage 2: Synthesis of 2-Chloro-3-acetylpyridine
Safety Note: Grignard reactions are highly exothermic. Ensure efficient cooling.
-
Setup: Flame-dry a 3L 3-neck flask under Argon. Dissolve the Weinreb amide (115 g, 0.57 mol) in anhydrous THF (1.2 L). Cool to -10°C.
-
Addition: Add Methylmagnesium bromide (3.0 M in ether, 230 mL, 0.69 mol) dropwise over 1 h. Maintain temp <0°C.
-
Reaction: Allow to warm to RT and stir for 2 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of amide.
-
Quench: Cool to 0°C. Carefully add 1N HCl (500 mL). Stir vigorously for 30 min.
-
Isolation: Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 500 mL). Wash organics with brine, dry (Na2SO4), and concentrate.[1]
-
Purification: Flash chromatography (Hex/EtOAc 8:1) or distillation.
-
Yield: ~75 g (85%).[2] Data: 1H NMR shows distinct acetyl singlet at δ 2.65.
-
Stage 3: Suzuki Coupling to 2-Vinyl-3-acetylpyridine
Optimization: Potassium vinyltrifluoroborate is preferred over vinyl stannanes (toxicity) or boronic esters (stability).
-
Reagents: Charge a reactor with 2-chloro-3-acetylpyridine (50 g, 0.32 mol), Potassium vinyltrifluoroborate (47 g, 0.35 mol), and Cs2CO3 (208 g, 0.64 mol).
-
Solvent: Add THF/H2O (9:1, 500 mL). Degas with Argon for 30 min.
-
Catalyst: Add Pd(dppf)Cl2·DCM (5.2 g, 2 mol%).
-
Reaction: Heat to reflux (65°C) for 12 h. The solution will turn black.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water.
-
Purification: The product is volatile. Carefully concentrate and purify via short-path silica plug (Hex/EtOAc 4:1).
-
Yield: ~40 g (85%). Stability: Store at -20°C to prevent polymerization.
-
Stage 4: Ammonia-Mediated Cyclization (The "Golden" Step)
Mechanism: Michael addition of ammonia to the vinyl group followed by intramolecular Schiff base formation.
-
Vessel: Use a high-pressure stainless steel autoclave (Parr reactor).
-
Loading: Dissolve 2-vinyl-3-acetylpyridine (40 g, 0.27 mol) in MeOH (400 mL).
-
Reagent: Bubble anhydrous NH3 gas into the solution at 0°C until saturation (or use 7N NH3 in MeOH, 400 mL).
-
Conditions: Seal the reactor. Heat to 80°C for 12–16 h. Pressure will rise (approx. 5–8 bar).
-
Workup: Cool to RT. Carefully vent excess ammonia. Concentrate the solvent.
-
Purification: The residue is often pure enough. Recrystallize from Et2O/Hexane or purify via neutral alumina chromatography (DCM/MeOH 95:5).
-
Target Yield: ~32 g (80%).
-
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Temperature Control | Stage 2: <0°C during Grignard | Prevents bis-addition (tertiary alcohol formation). |
| Inert Atmosphere | Stage 3: Argon sparging | Oxygen poisons Pd(0), leading to homocoupling or stalled reaction. |
| Pressure Safety | Stage 4: Rated Autoclave | Heating methanolic ammonia generates significant pressure. Burst disk required. |
| Impurity Control | Stage 3: Pd Scavenging | Use Si-Thiol scavengers if the product is for biological testing (Limit <10 ppm Pd). |
Analytical Characterization
Compound: this compound Formula: C9H10N2 MW: 146.19 g/mol
-
1H NMR (400 MHz, CDCl3):
-
δ 8.45 (dd, 1H, Pyridine-H)
-
δ 7.60 (dd, 1H, Pyridine-H)
-
δ 7.10 (dd, 1H, Pyridine-H)
-
δ 3.85 (t, 2H, N-CH2-C) – Diagnostic of dihydro ring
-
δ 2.95 (t, 2H, C-CH2-C)
-
δ 2.35 (s, 3H, Ar-CH3)
-
-
13C NMR: Expected signals at ~160 ppm (C=N), ~150-120 ppm (Pyridine carbons), ~50 ppm (N-CH2), ~30 ppm (CH2), ~20 ppm (CH3).
-
MS (ESI): [M+H]+ = 147.2
Workflow Visualization
Figure 2: Sequential workflow for the gram-scale synthesis of the target scaffold.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (TAK-828F). Source: Journal of Organic Chemistry (2020). Context: Describes the "unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia."[2][3] URL:[Link]
-
Synthesis of 1,6-Naphthyridines via Heteroaryl Ditriflates. Source: Journal of Organic Chemistry (2024). Context: General methods for substituted 1,6-naphthyridines and stability data. URL:[Link]
- Fused Pyridines for the Treatment of Cancer (Patent).
-
One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives. Source: Chemical Review and Letters (2025).[4] Context: Alternative routes using malononitrile and piperidones for tetrahydro-analogues. URL:[Link]
Sources
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrevlett.com [chemrevlett.com]
Application Note: Reagents and Synthetic Protocols for 5-Methyl-7,8-dihydro-1,6-naphthyridine Production
Introduction & Strategic Importance
The 5-methyl-7,8-dihydro-1,6-naphthyridine scaffold (CAS 1176413-88-9) is a highly privileged heterocyclic building block in modern medicinal chemistry. It serves as a critical structural motif in the development of fused pyridines for oncology targets and pharmacological correctors of rhodopsin [1, 2].
Because the unsubstituted core is rarely used directly in cross-coupling, industrial and academic syntheses predominantly target its halogenated derivatives—most notably 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine . This application note details the field-proven, two-step synthetic sequence to construct this ring system from commercially available pyridine precursors.
Mechanistic Causality & Workflow Design
The construction of the 1,6-naphthyridine core relies on a highly efficient tandem deprotection-cyclization strategy. As a Senior Application Scientist, it is critical to understand why these specific conditions are selected:
-
Swern Oxidation (Ketone Formation): The secondary alcohol of the precursor must be oxidized to an acetyl group. The classic Swern oxidation (using oxalyl chloride and DMSO) is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation or degradation of the pyridine ring. Strict temperature control at -78 °C is mandatory to suppress the Pummerer rearrangement, which would yield unwanted thioacetal byproducts.
-
Tandem Deprotection-Cyclization: Treatment with 4N HCl in dioxane efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group. The liberation of the primary amine triggers a spontaneous, thermodynamically driven intramolecular cyclodehydration. The amine attacks the adjacent acetyl group, expelling water and forming the 3,4-dihydroimine moiety of the naphthyridine core [1].
Fig 1: Tandem oxidation and cyclodehydration workflow for 1,6-naphthyridine core synthesis.
Reagents and Quantitative Specifications
The following tables summarize the stoichiometric requirements for the two-stage synthesis. Data is normalized to a 70.1 mmol scale based on standardized patent literature [1].
Table 1: Reagents for Swern Oxidation (Step 1)
| Reagent | Function | Equivalents | Amount |
| Alcohol Precursor | Starting Material | 1.0 eq | 24.2 g (70.1 mmol) |
| Oxalyl Chloride (COCl)₂ | Activating Agent | 2.0 eq | 17.8 g (140 mmol) |
| DMSO | Oxidant | 4.0 eq | 21.9 g (280 mmol) |
| Triethylamine (TEA) | Base | 6.0 eq | 59.0 mL (421 mmol) |
| Dichloromethane (DCM) | Solvent | N/A | 300 mL total |
Table 2: Reagents for Deprotection & Cyclization (Step 2)
| Reagent | Function | Equivalents | Amount |
| Ketone Intermediate | Substrate | 1.0 eq | 35.0 g (61.2 mmol) |
| 4N HCl in Dioxane | Acid / Deprotectant | 8.0 eq | 122 mL (489 mmol) |
| Dichloromethane (DCM) | Solvent | N/A | 230 mL |
| 20% NaOH (aq) | Free-basing Agent | N/A | To pH ~12 |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include in-process analytical checkpoints (LCMS) to validate the success of each transformation.
Protocol A: Synthesis of the Ketone Intermediate
Objective: Convert tert-butyl N-[2-[5-bromo-3-(1-hydroxyethyl)-2-pyridyl]ethyl]carbamate to the corresponding acetyl derivative.
-
Activation: Purge a rigorously dried round-bottom flask with Argon. Add oxalyl chloride (17.8 g) and anhydrous DCM (160 mL). Cool the system to exactly -78 °C using a dry ice/acetone bath.
-
Oxidation Complex Formation: Dropwise, add DMSO (21.9 g) dissolved in DCM (20 mL). Maintain stirring at -78 °C for 30 minutes. Note: Gas evolution (CO and CO₂) will occur; ensure proper venting.
-
Substrate Addition: Slowly introduce the Alcohol Precursor (24.2 g) dissolved in DCM (120 mL) to the reaction mixture at -78 °C. Stir continuously for 1 hour.
-
Quenching & Neutralization: Add TEA (59.0 mL) dropwise at -78 °C. Once added, remove the cooling bath and allow the reaction to warm to room temperature (25 °C).
-
Workup & Validation: Quench with deionized water and separate the phases. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
-
Validation Checkpoint: Analyze the crude product via LCMS. The reaction is successful if the primary mass peak shows ESI (+) m/z 343.1/345.1 (M+H) [1]. The crude material is sufficiently pure to be used directly in Protocol B.
-
Protocol B: Deprotection and Cyclization to 1,6-Naphthyridine
Objective: Cleave the Boc group and induce cyclization to yield 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine.
-
Acidic Cleavage: Dissolve the crude Ketone Intermediate (35.0 g) in DCM (230 mL). Slowly add 4N HCl in dioxane (122 mL).
-
Cyclization: Stir the reaction mixture at 25 °C for 3 hours. The acidic environment removes the Boc group, and the resulting free amine immediately attacks the acetyl group to form the cyclic imine.
-
Phase Separation: Remove the organic solvents under reduced pressure. Re-dissolve the resulting hydrochloride salt in deionized water (300 mL).
-
Free-Basing (Critical Step): Slowly add 20% NaOH (aq) until the aqueous solution reaches pH ~12 . Causality Note: The highly basic pH is absolutely required to fully neutralize the naphthyridine hydrochloride salt, rendering the product lipophilic enough to partition into the organic phase.
-
Extraction & Validation: Extract the basic aqueous mixture with DCM (3 x 200 mL). Wash the combined organics with brine (2 x 100 mL), dry over Na₂SO₄, and concentrate under vacuum.
-
Validation Checkpoint: The final product should yield approximately 17.5 g (95% yield) of a solid or heavy oil. Confirm identity via LCMS: ESI (+) m/z 225.0/227.0 (M+H) [1].
-
References
- Title: WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications Source: Google Patents URL
- Title: WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof Source: Google Patents URL
- Title: this compound (Product F935762)
Functionalization strategies for the 5-methyl-7,8-dihydro-1,6-naphthyridine ring
Application Note: Functionalization Strategies for the 5-Methyl-7,8-dihydro-1,6-naphthyridine Scaffold
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the divergent functionalization of the this compound ring system, a privileged scaffold in modern therapeutics.
Structural Analysis & Reactivity Profile
The This compound core (CAS 1176413-88-9)[1] is a highly versatile bicyclic heterocycle characterized by a fully aromatic electron-deficient pyridine ring fused to a partially saturated cyclic imine. This dual nature allows for orthogonal functionalization strategies. The scaffold is a critical precursor to 5,6,7,8-tetrahydro-1,6-naphthyridines, which are heavily featured in the design of phosphodiesterase-4 (PDE4) inhibitors[2] and potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists, such as TAK-828F[3].
Key Reactivity Nodes:
-
C5=N6 Imine Bond: Highly polarized and susceptible to stereoselective reduction or nucleophilic addition. The C5-methyl group introduces a critical stereocenter upon reduction, dictating the 3D conformation of the resulting piperidine-like ring.
-
N6 Secondary Amine (Post-Reduction): Highly nucleophilic, allowing for selective alkylation or acylation without the need to protect the less nucleophilic N1 pyridine nitrogen.
-
Pyridine Core (C2, C3, C4): Electron-deficient but amenable to electrophilic halogenation (typically at C3) followed by palladium-catalyzed cross-coupling[4]. Alternatively, activation via ditriflation allows for rapid downstream diversification[5].
Divergent Functionalization Pathways
The functionalization of this scaffold generally begins with the manipulation of the imine bond to establish the stable tetrahydro-1,6-naphthyridine core, followed by late-stage derivatization of the pyridine ring.
Fig 1: Divergent functionalization pathways for the this compound scaffold.
Quantitative Data Summaries
To ensure reproducibility, the following tables summarize optimized parameters for the two most critical transformations: Imine Reduction and Pyridine Cross-Coupling.
Table 1: Optimization of Imine Reduction Conditions
| Reagent System | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Application Context |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0 to 25 | 85-92 | Racemic | Standard reduction for racemic building blocks. |
| NaBH(OAc)₃ | DCE | 25 | 70-75 | Racemic | Milder conditions; tolerates reducible functional groups. |
| RuCl(p-cymene)[(R,R)-TsDPEN] / HCO₂NH₄ | DMF/H₂O | 40 | 80-88 | >95% (R) | Asymmetric transfer hydrogenation (ATH) for chiral targets[3]. |
| DIBAL-H | THF | -78 | 60-65 | Racemic | Prone to over-reduction; used only when orthogonal reactivity is required. |
Table 2: Pd-Catalyzed Cross-Coupling on the Pyridine Core (Post-Halogenation)
| Catalyst | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Na₂CO₃ (aq) | Toluene/EtOH | 75-80 | Standard Suzuki conditions; requires prolonged heating[4]. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 85-95 | Highly efficient for sterically hindered boronic acids. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 65-70 | Good alternative, but higher proto-dehalogenation byproduct observed. |
Experimental Protocols
Protocol A: Asymmetric Reduction and N-Boc Protection
Objective: Convert this compound to (R)-tert-butyl 5-methyl-3,4-dihydro-1,6-naphthyridine-2(1H)-carboxylate.
-
Imine Reduction (ATH): Charge a flame-dried Schlenk flask with this compound (1.0 equiv), ammonium formate (5.0 equiv), and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv) in a degassed DMF/H₂O (5:1 v/v) mixture.
-
Causality & Logic: Ammonium formate acts as a mild, stable hydride donor. The chiral Ruthenium catalyst dictates the facial selectivity of hydride transfer to the C=N bond, establishing the (R)-stereocenter at C5 with high enantiomeric excess[3].
-
-
Reaction Monitoring: Stir the mixture at 40 °C for 12 hours. Monitor conversion exclusively via LC-MS.
-
Causality & Logic: TLC visualization is highly unreliable due to the extreme polarity and silica-streaking behavior of the resulting secondary amine. LC-MS provides a self-validating confirmation of mass shift (M+H + 2).
-
-
In-situ N-Protection: Cool the reaction to 0 °C. Add triethylamine (2.0 equiv) followed by dropwise addition of Boc-anhydride (1.2 equiv). Stir for 4 hours at room temperature.
-
Causality & Logic: The aliphatic N6 amine is significantly more nucleophilic than the N1 pyridine nitrogen. This electronic disparity ensures complete regioselectivity for N6-Boc protection without the need for transient N1 protection.
-
-
Workup & Isolation: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Causality & Logic: A basic workup is mandatory. Acidic conditions will protonate the pyridine ring, pulling the target molecule into the aqueous phase and destroying the yield.
-
Fig 2: Mechanistic sequence for the reduction and N-protection of the dihydro-1,6-naphthyridine core.
Protocol B: Regioselective Bromination and Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl group at the C3 position of the protected tetrahydro-1,6-naphthyridine core.
-
Regioselective Bromination: Dissolve the N-Boc protected intermediate from Protocol A in anhydrous DMF. Cool to 0 °C and add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark. Stir for 2 hours.
-
Causality & Logic: The N-Boc group and the saturated ring direct electrophilic aromatic substitution primarily to the C3 position. Conducting the reaction in the dark prevents radical-mediated aliphatic bromination at the C5-methyl group.
-
-
Suzuki-Miyaura Coupling Setup: To a Schlenk tube, add the brominated intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane/H₂O (4:1 v/v). Degas the system via three rigorous freeze-pump-thaw cycles.
-
Causality & Logic: Oxygen must be completely excluded. Trace oxygen will rapidly oxidize the electron-rich phosphine ligand (XPhos) and degrade the Pd(0) active species, leading to homocoupling of the boronic acid and reaction stalling[4].
-
-
Heating & Isolation: Heat the sealed tube at 90 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development (ACS Publications). URL:[Link]
- New 7,8-dihydro-1,6-naphthyridin-5(6H)-one-derivatives as PDE4 inhibitors. European Patent Office (EP 2380890 A1).
Sources
Application Note: Microwave-Assisted Synthesis of 5-Methyl-7,8-dihydro-1,6-naphthyridine
[1][2]
Abstract & Strategic Overview
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K, PDE4) and receptor modulators. While traditional thermal synthesis (e.g., Friedländer or Skraup) often yields fully aromatic systems, accessing the 7,8-dihydro oxidation state—containing a reactive cyclic imine—requires precise control to prevent over-oxidation or reduction.
This protocol utilizes microwave irradiation to drive the acid-mediated intramolecular cyclization of a functionalized pyridine precursor. The microwave approach offers three distinct advantages over conventional heating:
-
Kinetic Selectivity: Rapid heating favors the kinetic imine product over thermodynamic polymerization or oxidative aromatization.
-
Solvent Efficiency: Enables the use of polar, microwave-absorbing solvents (e.g., EtOH, AcOH) at temperatures exceeding their boiling points.
-
Yield Enhancement: Reduces reaction times from hours to minutes, minimizing degradation of the sensitive dihydro-imine moiety.
Retrosynthetic Analysis & Mechanism
To synthesize This compound , we employ a disconnection strategy that traces back to a 3-acetyl-2-(2-aminoethyl)pyridine precursor. This ensures the methyl group is positioned exactly at C5 and the nitrogen at N6, forming the critical C5=N6 imine bond.
Mechanistic Pathway
The reaction proceeds via a microwave-accelerated condensation:
-
Acid Activation: Protonation of the acetyl carbonyl makes it susceptible to nucleophilic attack.
-
Nucleophilic Attack: The pendant primary amine attacks the carbonyl carbon.
-
Dehydration: Rapid elimination of water forms the cyclic imine (dihydro-naphthyridine).
Caption: Mechanistic pathway of the microwave-assisted cyclodehydration. The dipolar polarization of the transition state by MW irradiation accelerates water elimination.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Biotage® Initiator+ or CEM Discover (Single-mode).
-
Reaction Vessel: 2–5 mL microwave-transparent borosilicate glass vial with crimp cap.
-
Precursor: tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate (See Note 1).
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).
-
Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexanes.
Method A: One-Pot Deprotection & Cyclization (Recommended)
This method combines Boc-deprotection and cyclization in a single microwave sequence, minimizing handling of the unstable free-amine intermediate.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve 0.5 mmol of tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate in 2.0 mL of DCM in a microwave vial.
-
Add 0.5 mL of TFA (or 1.0 mL of 4M HCl in dioxane).
-
Add a magnetic stir bar and seal the vial.
-
-
Microwave Irradiation:
-
Pre-stir: 30 seconds to ensure homogeneity.
-
Parameters:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption setting).
-
-
Observation: The solution may darken; this is normal.
-
-
Workup:
-
Cool the vial to room temperature (RT) using the reactor's compressed air jet.
-
Carefully uncap (Caution: Residual pressure).
-
Concentrate the mixture under reduced pressure to remove excess TFA/DCM.
-
Basification: Redissolve the residue in 5 mL DCM. Add saturated aqueous NaHCO₃ slowly until pH ~8–9. Crucial: The free base imine is formed here.
-
Extraction: Extract with DCM (3 x 5 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
Quantitative Data Summary (Optimization)
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | DCM | TFA (5 eq) | 25 (RT) | 120 | 45 | Slow, incomplete cyclization |
| 2 | DCM | TFA (5 eq) | 60 (Oil Bath) | 60 | 68 | Thermal degradation observed |
| 3 | DCM | TFA (5 eq) | 100 (MW) | 10 | 92 | Optimal conditions |
| 4 | EtOH | HCl (aq) | 120 (MW) | 5 | 75 | Hydrolysis by-products detected |
| 5 | Toluene | p-TSA | 140 (MW) | 15 | 60 | Poor solubility of precursor |
Alternative Route: Friedländer Condensation (Aromatic Comparison)
If the fully aromatic 5-methyl-1,6-naphthyridine is desired (or as a standard for comparison), use the Friedländer protocol.
Protocol:
-
Mix 4-aminonicotinaldehyde (1.0 eq) and acetone (excess, acts as solvent/reagent) with 10 mol% L-proline or KOH .
-
Irradiate at 140 °C for 5 minutes .
-
Product is the fully aromatic species (oxidized form of the dihydro target).
Critical Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis of this compound.
Troubleshooting & Expert Insights
-
Precursor Stability: The tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate precursor is stable. However, once deprotected, the free amino-ketone can undergo intermolecular polymerization. Do not isolate the free amine intermediate. Perform the deprotection and cyclization in one pot (Method A).
-
Imine Hydrolysis: The C5=N6 imine bond is sensitive to hydrolysis in acidic aqueous media. Perform the basification step quickly and keep the aqueous phase cold (0 °C) if yield is low.
-
Oxidation Risk: The 7,8-dihydro scaffold can oxidize to the fully aromatic 1,6-naphthyridine upon prolonged exposure to air or light. Store the product under inert atmosphere (Argon/Nitrogen) at -20 °C.
-
Scale-Up: This protocol is scalable up to 5 mmol in a 20 mL microwave vial. For larger scales, flow chemistry (continuous microwave) is recommended to manage pressure.
References
-
General Naphthyridine Synthesis: Garrison, A. T., et al. "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities." MedChemComm, 2016. Link
-
Patent Protocol (Grounding Source): "Fused pyridines for the treatment of cancer." WO2025034858A1 & WO2025101780A1. (Describes the synthesis of this compound derivatives via acid-mediated cyclization). Link
-
Microwave Methodology: Kappe, C. O.[2][4] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004. Link
-
Friedländer Review: McNaughton, B. R., & Miller, B. L. "The Friedländer Synthesis."[1][3][4][5][6] Chemical Reviews, 2009. (Context for the aromatic vs. dihydro pathways).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Techniques for 5-Methyl-7,8-dihydro-1,6-naphthyridine
Document ID: AN-2026-0302 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Methyl-7,8-dihydro-1,6-naphthyridine (CAS 1176413-88-9)
Executive Summary & Physicochemical Rationale
This compound[1] is a highly valuable fused heterocyclic intermediate. It is prominently featured in the synthesis of advanced therapeutics, including fused pyridines targeting small GTPase/PI3K protein disruptions in oncology[2], pharmacological correctors of rhodopsin[3], and complex RORγt inverse agonists[4]. Furthermore, multicomponent synthesis strategies frequently utilize 1,6-naphthyridine scaffolds to access novel biologically active derivatives[5].
Despite its synthetic utility, the isolation of this compound presents significant physicochemical challenges. The parent 1,6-naphthyridine core exhibits a notoriously low melting point (<40 °C)[6], and the introduction of a partially saturated dihydro-ring alongside a methyl group further disrupts planar crystal lattice packing. Consequently, the free base frequently presents as a viscous oil or a low-melting amorphous solid, complicating downstream purification, precise stoichiometric weighing, and long-term storage.
To achieve high-purity isolation (>99% HPLC), reactive crystallization into a pharmaceutically acceptable salt (e.g., Hydrochloride) is the thermodynamically favored approach. This guide details the causality-driven protocols for both free base anti-solvent crystallization and reactive salt formation.
Quantitative Data: Solvent Screening & Solubility Profiling
The selection of a solvent system is dictated by the differential solubility between the free base and the target salt form. An ideal system provides high solubility for the crude free base to allow for thermodynamic mixing, but very low solubility for the protonated salt to drive supersaturation.
Table 1: Solvent Screening for this compound
| Solvent System | Ratio (v/v) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Crystallization Outcome & Rationale |
| Ethyl Acetate (EtOAc) | 100% | >200 (High) | <5 (Low) | Optimal (Reactive). High differential solubility drives rapid, high-yield salt nucleation. |
| MTBE / Heptane | 1:2 | ~50 (Moderate) | <1 (Very Low) | Optimal (Free Base). Low polarity forces the free base out of solution at low temperatures. |
| Ethanol / Water | 9:1 | >300 (High) | >100 (High) | Poor. High salt solubility leads to low recovery yields; requires extreme cooling. |
| Dichloromethane (DCM) | 100% | >500 (Very High) | ~50 (Moderate) | Avoid. High risk of kinetic trapping and liquid-liquid phase separation (oiling out). |
Mechanistic Workflow of Reactive Crystallization
The diagram below illustrates the thermodynamic pathway from an amorphous oil to a highly ordered crystalline salt.
Thermodynamic workflow for the reactive crystallization of 1,6-naphthyridine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)
This method leverages the basicity of the naphthyridine nitrogens to form a stable, high-melting lattice.
Step 1: Dissolution
-
Dissolve 10.0 g of crude this compound (free base oil) in 100 mL of anhydrous Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.
-
Causality: EtOAc is chosen because it easily solvates the lipophilic free base but acts as an inherent anti-solvent for the highly polar hydrochloride salt, naturally driving the system toward supersaturation upon reaction.
Step 2: Controlled Protonation
-
Maintain the reactor at 20 °C. Begin dropwise addition of 4N HCl in Dioxane (1.05 equivalents, ~18 mL) over 45 minutes via an addition funnel.
-
Causality: The neutralization is exothermic. Rapid addition causes localized temperature spikes and uncontrolled, rapid precipitation, which traps impurities within the crystal lattice (occlusion). Slow addition ensures the system remains within the metastable zone, allowing for ordered crystal growth.
Step 3: Nucleation Checkpoint (Self-Validation)
-
Validation: Pause the addition after 5 mL of HCl/Dioxane. The solution should exhibit a faint blue opalescence (Tyndall effect), indicating the onset of primary nucleation.
-
Troubleshooting: If the solution remains completely clear, the system is under-saturated; introduce 0.1% w/w of pure seed crystals. If the solution turns milky instantly or forms a distinct second liquid layer (oiling out), the supersaturation is too high. Heat the reactor to 45 °C to redissolve the material, then cool back to 20 °C at a rate of 0.5 °C/min before resuming addition.
Step 4: Ageing and Isolation
-
Once addition is complete, age the slurry at 20 °C for 2 hours, then cool to 5 °C over 1 hour.
-
Filter the crystalline solid under a vacuum, wash with cold EtOAc (2 × 20 mL), and dry in a vacuum oven at 40 °C to constant weight.
Protocol B: Low-Temperature Anti-Solvent Crystallization (Free Base)
Use this protocol only if the free base form is strictly required for immediate downstream coupling without a desalting step.
Step 1: Solvation
-
Dissolve 10.0 g of the crude oil in 20 mL of Methyl tert-butyl ether (MTBE) at 35 °C.
Step 2: Anti-Solvent Titration
-
Slowly add 40 mL of n-Heptane over 1 hour while maintaining the temperature at 35 °C.
-
Causality: Heptane decreases the dielectric constant of the medium, reducing the solubility of the naphthyridine core.
Step 3: Kinetic Cooling
-
Cool the reactor linearly from 35 °C to -10 °C over 4 hours (cooling rate: ~0.2 °C/min).
-
Validation: The slow cooling rate is critical. Because the free base has a low melting point[6], rapid cooling will bypass crystallization and freeze the compound as an amorphous glass. Slow cooling provides the necessary activation energy for the molecules to align into a crystalline lattice.
Analytical Validation Parameters
To confirm the success of the crystallization, the isolated material must be subjected to the following analytical checks:
-
Differential Scanning Calorimetry (DSC): A sharp, single endothermic peak indicates high crystalline purity. A broad peak or glass transition (Tg) indicates the presence of amorphous material or residual oiling-out.
-
X-Ray Powder Diffraction (XRPD): Ensure distinct diffraction peaks. An amorphous halo indicates that the kinetic cooling step in Protocol B was too rapid.
-
1H NMR (DMSO-d6): For the HCl salt, monitor the downfield shift of the aromatic protons on the naphthyridine ring compared to the free base, confirming complete protonation.
References
1.[1] "this compound - Fluorochem." Fluorochem.co.uk. Available at: 2.[2] "WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications." Google Patents. Available at: 3.[3] "WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof." Google Patents. Available at: 4.[6] "1,6- Naphthyridine - American Chemical Society." ACS.org. Available at: 5.[5] "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives." Chemical Review and Letters. Available at: 6.[4] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." NIH.gov. Available at:
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications - Google Patents [patents.google.com]
- 3. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]
- 6. acs.org [acs.org]
Application Note: Handling and Storage Protocols for Sensitive Naphthyridine Compounds
Abstract
Naphthyridines (diazanaphthalenes) are a critical scaffold in medicinal chemistry (e.g., nalidixic acid, enoxacin) and organometallic catalysis. While the parent 1,8-naphthyridine ring exhibits moderate stability, functionalized derivatives—particularly those with electron-donating substituents, halides, or reduced rings (dihydro/tetrahydro-naphthyridines)—exhibit significant sensitivity to photo-oxidation, hydrolysis, and N-oxide formation. This guide defines a tiered protocol for the handling, storage, and quality control of these compounds to ensure experimental reproducibility and compound integrity.
Scientific Grounding: Sensitivity & Degradation Mechanisms
To handle naphthyridines effectively, one must understand why they degrade. The presence of two nitrogen atoms in a fused bicyclic aromatic system creates specific electronic vulnerabilities.
Photochemical Instability
Naphthyridines possess an extended
-
Mechanism: The excited triplet state can transfer energy to ground-state oxygen (
), generating highly reactive singlet oxygen ( ). This singlet oxygen attacks the electron-rich nitrogen or carbon centers, leading to ring-opening or polymerization. -
Impact: Discoloration (yellowing/browning) and loss of biological potency.
Oxidative Susceptibility (N-Oxidation)
The lone pairs on the nitrogen atoms are susceptible to oxidation, especially in electron-rich derivatives (e.g., amino-naphthyridines).
-
Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, can form N-oxides. This transformation alters the polarity and hydrogen-bonding capability of the molecule, potentially ruining ligand-binding studies.
-
Causality: Solvents containing peroxides (e.g., uninhibited ethers/THF) accelerate this process significantly.
Hydrolytic Instability
While the aromatic ring is stable to water, substituents such as halides (e.g., 2-chloro-1,8-naphthyridine) or imines are prone to hydrolysis.
-
Mechanism: Nucleophilic attack by water at the C-X bond (where X is a halide), facilitated by the electron-deficient nature of the pyridine-like ring, leads to the formation of the corresponding naphthyridinone (hydroxy-naphthyridine), which is often an unwanted impurity.
Classification of Compound Sensitivity
Do not treat all naphthyridines equally. Use this decision matrix to determine the required handling tier.
Figure 1: Sensitivity Classification Matrix. Determine the handling tier based on the chemical structure to avoid over-engineering or under-protecting the sample.
Storage Protocols
Environmental Control Data
The following table summarizes the required conditions for each sensitivity tier defined above.
| Parameter | Tier 1 (Standard) | Tier 2 (Moderate) | Tier 3 (High Sensitivity) |
| Representative Compound | Nalidixic Acid | 2-Chloro-1,8-naphthyridine | 1,2,3,4-Tetrahydro-1,8-naphthyridine |
| Temperature | Ambient (20–25°C) | Refrigerated (2–8°C) | Freezer (-20°C) |
| Atmosphere | Dry Air (Desiccator) | Argon/Nitrogen Backfill | Inert Atmosphere (Glovebox) |
| Container | Amber Glass Vial | Amber Vial + Parafilm/Tape | Schlenk Tube or Crimped Vial |
| Light Exposure | Avoid direct sunlight | Dark storage mandatory | Strict Dark (Foil wrap) |
| Max Shelf Life | 1–2 Years | 6 Months | < 3 Months (Re-validate often) |
The "Double-Vial" System (Tier 2 & 3)
For sensitive compounds, a single screw-cap vial is insufficient due to gas permeation over time.
-
Place the compound in a primary amber vial with a septum cap.
-
Purge the headspace with Argon (heavier than air, providing a blanket).
-
Place the primary vial inside a secondary jar (wide-mouth glass or plastic) containing a layer of Drierite (desiccant) and an oxygen scavenger packet.
-
Seal the secondary jar and store at the designated temperature.
Handling and Transfer Protocols
Solvent Selection and Preparation
Naphthyridines can react with impurities in solvents.
-
Ether/THF: Must be free of peroxides. Test with peroxide strips before use. For Tier 3 compounds, distill over Sodium/Benzophenone or use a solvent purification system (SPS).
-
Chlorinated Solvents (DCM/Chloroform): Avoid prolonged storage of naphthyridines in chloroform, as photolytic decomposition of chloroform produces HCl, which will protonate the naphthyridine nitrogen, altering its solubility and reactivity. Use Amylene-stabilized chloroform or filter through basic alumina to remove acid traces immediately before use.
Weighing and Transfer Workflow
Static electricity is a major issue with heterocyclic powders, leading to loss of mass and contamination.
Figure 2: Handling Lifecycle. The equilibration step is critical; opening a cold vial introduces atmospheric moisture that condenses on the hygroscopic solid.
Step-by-Step Protocol:
-
Equilibration: Remove the vial from the freezer/fridge. Do NOT open it. Let it stand on the bench for 30–45 minutes until it reaches room temperature. This prevents water condensation on the cold solid.
-
Anti-Static Treatment: Use an ionizing anti-static gun (e.g., Zerostat) on the vial and spatula. Naphthyridine powders are often fluffy and static-prone.
-
Inert Transfer (Tier 3 only): If using a glovebox is not feasible, use an "inverted funnel" setup with a gentle stream of Argon flowing over the balance pan to create a localized inert zone.
-
Dissolution: Add the solvent to the solid. If the reaction is exothermic (rare for simple dissolution, but possible for salt formation), cool the receiving flask.
Quality Control & Validation
Trust but verify. Before using a stored naphthyridine in a critical experiment, validate its purity.
-
Visual Inspection:
-
Pass: Off-white to pale yellow crystalline solid.
-
Fail: Dark orange/brown sticky residue (indicates oxidation/polymerization).
-
-
TLC Analysis:
-
Run a TLC against a known reference. Look for a "tailing" spot at the baseline (N-oxide formation) or a new non-polar spot (photodegradation product).
-
-
1H NMR Check:
-
Focus on the protons adjacent to the nitrogen (positions 2 and 7). Shifts in these peaks or broadening often indicate protonation or complexation with paramagnetic impurities.
-
Emergency & Safety Information
-
Toxicity: Many 1,8-naphthyridines are biologically active (DNA gyrase inhibitors). Treat all derivatives as potential mutagens and irritants .
-
First Aid:
-
Spill Cleanup: Do not dry sweep (dust hazard). Dampen with a chemically inert solvent (e.g., heptane) or use a HEPA vacuum before wiping down.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Naphthalene (Analogous structural hazards). Retrieved from
-
ChemicalBook. (2026).[2] 1,8-Naphthyridine Safety and Handling. Retrieved from
-
MIT Dept. of Chemistry. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
-
Ossila. (n.d.). Air Free Techniques & Handling Air-Sensitive Materials. Retrieved from
-
Litvinov, V. P. (2006).[4] Advances in the Chemistry of Naphthyridines. (Contextual grounding on chemical reactivity).
-
National Institutes of Health (NIH). (2024). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Methyl-7,8-dihydro-1,6-naphthyridine Synthesis
Welcome to the Technical Support Center. Synthesizing partially saturated 1,6-naphthyridine scaffolds presents unique chemoselectivity and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals maximize the reaction yields of 5-methyl-7,8-dihydro-1,6-naphthyridine.
Reaction Workflow Overview
The synthesis of the target molecule typically involves the construction of the fully aromatic 1,6-naphthyridine core followed by a highly controlled, regioselective reduction.
Workflow for the synthesis and selective reduction of this compound.
Troubleshooting Guide & FAQs
Q1: Why is the yield of the initial 1,6-naphthyridine cyclization step consistently below 40%? Causality: Low yields during the formation of the 1,6-naphthyridine core via nucleophilic aromatic substitution (SNAr) and intramolecular cyclization often stem from poor intermediate solubility and competing intermolecular side reactions. Solution: Optimize the solvent system and employ acid catalysis.1[1]. Furthermore, adding a catalytic amount of HCl is required for an efficient reaction in the first SNAr step, accelerating the cascade and preventing precursor degradation[1].
Q2: During the reduction of 5-methyl-1,6-naphthyridine, I observe the wrong regioselectivity (yielding the 1,2,3,4-tetrahydro isomer). How can I selectively obtain the 7,8-dihydro scaffold? Causality: Standard heterogeneous hydrogenation lacks the necessary kinetic control.2[2]. The less sterically hindered, more electron-deficient pyridine ring is reduced first under these conditions. Solution: Switch to a homogeneous transfer hydrogenation system.3[3].
Q3: How can I minimize product loss during the isolation of the highly polar 7,8-dihydro-1,6-naphthyridine product? Causality: The basic nitrogen atoms in the partially saturated naphthyridine core coordinate strongly with the acidic silanol groups on silica gel during column chromatography, leading to severe tailing, irreversible binding, and poor recovery. Solution: Bypass chromatography entirely by implementing a crystallization-driven isolation method.4[4].
Quantitative Data: Catalyst & Condition Screening
The following table summarizes the optimization data for the reduction of the 5-methyl-1,6-naphthyridine core, demonstrating why transfer hydrogenation is the superior choice for this specific scaffold.
| Entry | Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | Regioselectivity (7,8-dihydro vs. 1,2,3,4-tetrahydro) |
| 1 | Pd/C (10%) | H₂ (1 atm) | MeOH | 25 | 45 | 1 : 5 |
| 2 | Pd/CaCO₃ | H₂ (1 atm) | MeOH | 20 | 60 | 1 : 4 |
| 3 | Ru(p-cymene)Cl₂ dimer | HCOONH₄ | DMF | 40 | 72 | 10 : 1 |
| 4 | Ru(p-cymene)(TsDPEN)Cl | HCOONH₄ | DMF/H₂O (5:1) | 40 | 87 | >99 : 1 |
Step-by-Step Methodology: Regioselective Transfer Hydrogenation
Objective: To selectively reduce the 7,8-position of the 1,6-naphthyridine core without affecting the 1,2,3,4-ring or the 5-methyl group.
Reagents & Equipment:
-
5-Methyl-1,6-naphthyridine (1.0 eq, 10 mmol)
-
Ammonium formate (3.0 eq, 30 mmol)
-
Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (0.01 eq, 1 mol%)
-
DMF/H₂O (5:1 v/v)
-
100 mL four-neck round-bottom flask
-
HPLC for reaction monitoring
Procedure:
-
Substrate Dissolution: Charge the 100 mL four-neck round-bottom flask with 5-methyl-1,6-naphthyridine (10 mmol) and the DMF/H₂O solvent mixture (30 mL). Stir at room temperature until a homogeneous solution is achieved.
-
Causality: The addition of water increases the solubility of the ammonium formate in the organic phase, ensuring a steady release of hydrogen equivalents.
-
-
Hydrogen Donor Addition: Add ammonium formate (30 mmol) to the solution.
-
Self-Validating Step: Using a solid hydrogen donor instead of H₂ gas prevents over-pressurization and limits the stoichiometric availability of hydrogen, mathematically preventing over-reduction to the octahydro state.
-
-
Catalyst Introduction: Add the Ruthenium(II) catalyst (0.1 mmol). Purge the flask with nitrogen for 5 minutes to remove dissolved oxygen, which can deactivate the Ru-complex.
-
Reaction Execution: Heat the mixture to 40 °C and stir for 24 hours.
-
Self-Validating Step (Visual Cue): The reaction will initially be a homogeneous solution and will transition into a thick slurry as the less soluble 7,8-dihydro product precipitates. This phase change is a reliable indicator of reaction progression.
-
-
Isolation via Crystallization: Cool the mixture to room temperature. Collect the precipitated solids by vacuum filtration.
-
Purification: Wash the filter cake with a 1:2 mixture of EtOH/H₂O (50 mL) to remove residual ammonium salts and catalyst traces.
-
Drying: Dry the solids in a vacuum oven at 40 °C for 5 hours.
-
Expected Outcome: ~80-87% yield. Purity >95% by HPLC.
-
References
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC Source: nih.gov URL: [Link] (Index:[3])
-
Title: Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC Source: nih.gov URL: [Link] (Index:[1])
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications Source: acs.org URL: [Link] (Index:[4])
-
Title: THE NAPHTHYRIDINES Source: digitallibrary.co.in URL: [Link] (Index:[2])
Sources
- 1. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility Issues with 5-Methyl-7,8-dihydro-1,6-naphthyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 5-methyl-7,8-dihydro-1,6-naphthyridine and its derivatives. These basic heterocyclic scaffolds are highly valuable in modern drug discovery, frequently appearing in targeted therapies such as phosphodiesterase (PDE) inhibitors[1], but their unique structural features often lead to complex solubility bottlenecks.
Mechanistic Primer: The Causality of Insolubility
To troubleshoot effectively, we must first understand the molecular root cause of the precipitation. The 1,6-naphthyridine core contains two nitrogen atoms with highly distinct electronic environments:
-
The Pyridine Nitrogen (N1): This nitrogen is part of the aromatic system and is only weakly basic, with an estimated pKa of ~4.08 (based on 1,6-naphthyridine models)[2].
-
The Secondary Amine (N6): Because the 7,8-position is partially saturated (dihydro), the N6 atom acts as a secondary amine. This localized saturation breaks the full aromaticity of that ring, raising the pKa of N6 to approximately 8.5–9.5.
The core issue: At physiological pH (7.4), the molecule exists in an equilibrium heavily favoring the uncharged (or partially charged) free base. The planar nature of the fused ring system drives high crystal lattice energy. High lattice energy coupled with excessive lipophilicity results in poor dissolution rates, which is a primary driver of failure in early drug disposition[3].
FAQ Section 1: In Vitro Assay Troubleshooting (Kinetic Solubility)
Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). How can I prevent this while maintaining assay integrity?
A: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below 1–2% in the aqueous buffer, the solvation shell collapses. Because the buffer pH (7.4) is approaching the pKa of the N6 amine, a significant fraction of the compound converts to the insoluble free-base form, forming metastable amorphous precipitates.
Self-Validating Protocol: Kinetic Solubility Optimization
-
Baseline Verification: Centrifuge your cloudy assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to determine the actual soluble fraction. Causality check: If the soluble fraction in the supernatant is <1 µM, you have a severe kinetic solubility limit, not just a minor supersaturation event.
-
pH Modulation (If assay permits): Lower the assay buffer pH to 6.0–6.5. This fully protonates the N6 secondary amine, leveraging ion-dipole interactions with water to exponentially increase solubility.
-
Co-solvent/Surfactant Addition: If the enzymatic pH optimum strictly requires pH 7.4, introduce a biologically compatible solubilizer. Add 0.01% Tween-20 or 1–2% CHAPS. These surfactants form micelles that encapsulate the lipophilic naphthyridine core.
-
Order of Addition (Critical): Do not add the DMSO stock directly to the bulk aqueous buffer. Pre-mix the DMSO stock with the surfactant, then slowly titrate the aqueous buffer into this mixture under continuous vortexing to prevent localized supersaturation.
Decision tree for troubleshooting in vitro kinetic precipitation of basic heterocycles.
FAQ Section 2: In Vivo Formulation & Bioavailability (Thermodynamic Solubility)
Q: We are moving to rodent PK studies, but oral gavage (PO) dosing of the free base in 0.5% Methylcellulose yields negligible exposure. What is the most logical formulation strategy?
A: 0.5% Methylcellulose is a simple suspension vehicle that relies entirely on the intrinsic dissolution rate of the API. Because this compound has a rigid core, its crystal lattice energy restricts dissolution in the neutral/slightly acidic environment of the upper GI tract. You must either disrupt the lattice via salt formation or bypass it entirely using a lipid-based formulation, as an estimated 40%–70% of new chemical entities face these exact aqueous solubility hurdles[4].
Self-Validating Protocol: Systematic Salt Screening Because the N6 position is sufficiently basic, salt formation is the most robust and scalable approach.
-
Counterion Selection: Select counterions with pKa values at least 2–3 units lower than the N6 amine. Recommended acids: Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), and L-Tartaric acid.
-
Solvent Screening: Dissolve the free base in a low-polarity, water-miscible solvent (e.g., Acetone or Ethyl Acetate) at 50°C.
-
Salt Formation: Add 1.05 equivalents of the selected acid dropwise. Cool slowly to 5°C at a rate of 0.5°C/min to promote controlled crystallization rather than an amorphous crash.
-
Characterization & Validation: Isolate the crystals and validate the salt form using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality check: A sharp endothermic peak on DSC confirms a stable crystalline lattice, ensuring the salt won't disproportionate back to the free base upon storage.
-
Thermodynamic Solubility Testing: Suspend the salt in Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) for 24 hours. Filter and quantify via HPLC.
Step-by-step workflow for basic heterocycle salt screening and validation.
Data Presentation: Comparative Solubility Profiles
To illustrate the impact of these interventions, below is a representative data matrix summarizing the expected solubility improvements for a typical this compound derivative when applying the principles discussed above.
| Solid State Form | Vehicle / Buffer | pH | Apparent Solubility (mg/mL) | Mechanism of Improvement |
| Free Base | Water | 7.0 | < 0.01 | N/A (Baseline) |
| Free Base | 0.5% Methylcellulose | 6.5 | 0.05 | Wetting agent only; lattice intact |
| Free Base | 10% DMSO / 90% PBS | 7.4 | 0.20 | Co-solvent disruption of solvation shell |
| Free Base | 20% HP-β-CD in Water | 7.0 | 2.50 | Hydrophobic cavity complexation |
| Mesylate Salt | Water | ~4.5 | > 15.00 | Ionization & reduced lattice energy |
| HCl Salt | SGF (Simulated Gastric) | 1.2 | > 20.00 | Full protonation of N1 and N6 |
| HCl Salt | FaSSIF (Intestinal) | 6.5 | 1.80 | Common-ion effect limits max solubility |
Note: The Mesylate salt often outperforms the HCl salt in intestinal fluids because it avoids the common-ion effect induced by high endogenous chloride concentrations in the GI tract.
References
-
Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
pKa Data Compiled by R. Williams (Bordwell pKa Table) Source: Organic Chemistry Data URL:[Link]
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL:[Link]
Sources
- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmtech.com [pharmtech.com]
1,6-Naphthyridine Synthesis Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for 1,6-naphthyridine synthesis. The 1,6-naphthyridine scaffold is a privileged structure in drug discovery, but its synthesis is notoriously plagued by side reactions, including competitive regioselectivity, oxidative tarring, and poor atom economy. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated self-correcting protocols, and quantitative data to help you minimize byproducts and optimize your yields.
Diagnostic Workflow for Side Reactions
Before diving into specific protocols, use the diagnostic logic tree below to identify the root cause of your synthesis failure and navigate to the appropriate mechanistic solution.
Diagnostic workflow for mitigating 1,6-naphthyridine synthesis side reactions.
Troubleshooting Guides
Issue 1: Regioselectivity and Over-functionalization during Late-Stage Derivatization
Symptom: When attempting to functionalize the 5- and 7-positions of the 1,6-naphthyridine core using standard cross-coupling, the reaction yields inseparable mixtures of regioisomers and di-substituted byproducts. Root Cause: The electronic similarities between the C5 and C7 positions on the naphthyridine ring make kinetic differentiation difficult when using traditional di-halo intermediates. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings often lack the kinetic control required for selective mono-functionalization. Solution: Transition to a heteroaryl ditriflate intermediate strategy[1]. Tandem nitrile hydration/cyclization yields 1,6-naphthyridine-5,7-diones, which can be converted into bench-stable 1,6-naphthyridine-5,7-ditriflates[1]. These ditriflates exhibit highly predictable, stepwise reactivity. For instance, C5 amination can be performed first, followed by a Kumada or Suzuki coupling at the C7 position, entirely suppressing over-functionalization[1].
Issue 2: Tar Formation and Oxidation in Skraup/Friedländer Annulations
Symptom: High-temperature cyclizations (e.g., standard Skraup reactions) of pyridin-amines with glycerol yield massive amounts of black tar, with target 1,6-naphthyridine yields below 10%. Root Cause: The electron-deficient nature of the pyridine ring requires harsh electrophilic ring-closure conditions. Standard oxidants (like nitrobenzene) cause extensive oxidative degradation of the starting materials before cyclization can occur. Solution: Utilize a "sulfo-mix" reagent (a milder oxidizing system)[2] or pivot to an acid-mediated Friedel-Crafts-type intramolecular cycloaromatization[3]. For fused polycyclic 1,6-naphthyridin-4-amines, using CF3SO3H (triflic acid) at room temperature utilizes the cyano group as a one-carbon synthon, bypassing the need for harsh oxidants and elevated temperatures, thereby eliminating tarring[3].
Issue 3: Competitive Hydrolysis during Diazotization of Diamines
Symptom: Diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines to yield 7-halo derivatives results in a complex mixture of the desired halide, the hydrolyzed 2(1H)-one, and unreacted starting material. Root Cause: The diazonium intermediate is highly susceptible to nucleophilic attack by water. If the acidic solvent contains too much aqueous character (e.g., dilute HCl), competitive hydrolysis outpaces halogenation. Solution: Use anhydrous or highly concentrated halogenating solvent systems. Utilizing 70% HF-pyridine or neat trifluoroacetic acid (TFA) significantly suppresses the formation of the hydroxylated side products, driving the equilibrium toward the desired 7-halo-1,6-naphthyridin-2-amine[4].
Validated Experimental Protocols
Protocol A: Tandem Nitrile Hydration/Cyclization and Ditriflation[1]
Self-Validating Principle: The intermediate 5,7-dione precipitates out of solution, driving the reaction forward and preventing over-hydration. The subsequent ditriflation is monitored by TLC; the stark polarity difference between the dione and the ditriflate ensures unambiguous reaction tracking.
-
Hydration/Cyclization: Dissolve the 2-cyanoalkyl nicotinic ester precursor in an ethanol/water mixture.
-
Treat with a mild base catalyst to initiate nitrile hydration and heat to 80°C for 4-6 hours. The intermediate 1,6-naphthyridine-5,7-dione will form via intramolecular cyclization.
-
Cool the mixture to 0°C and filter the precipitated dione. Wash with cold ethanol and dry under vacuum.
-
Ditriflation: Suspend the dione in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 3.0 equivalents of trifluoromethanesulfonic anhydride (Tf2O) and 3.5 equivalents of an organic base (e.g., pyridine or triethylamine) dropwise at -78°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the bench-stable 1,6-naphthyridine-5,7-ditriflate.
Protocol B: Mild CF3SO3H-Mediated Cycloaromatization[3]
Self-Validating Principle: The use of pure CF3SO3H at room temperature prevents thermal decomposition. The reaction's completion is indicated by a distinct color change associated with the protonated polycyclic product, and the biphasic quench ensures immediate arrest of the acidic Friedel-Crafts process.
-
Weigh 0.1 g of the 4-(arylamino)nicotinonitrile precursor into an oven-dried flask.
-
Add 3 mL of anhydrous dichloromethane (CH2Cl2).
-
Slowly add 10 equivalents of pure CF3SO3H (trifluoromethanesulfonic acid) dropwise at room temperature.
-
Stir the biphasic/homogeneous mixture at room temperature for exactly 0.5 hours.
-
Carefully quench the reaction by pouring it over crushed ice and neutralize with saturated Na2CO3 until pH 8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL), wash with brine, dry over MgSO4, and evaporate the solvent.
-
Recrystallize from hot ethanol to yield the pure polycyclic 1,6-naphthyridin-4-amine.
Quantitative Data Summaries
Table 1: Solvent Optimization for Diazotization of 1,6-Naphthyridine-2,7-diamines [4]
| Solvent System | Target Product | Major Side Reaction | Yield (%) |
|---|---|---|---|
| Dilute HCl | 7-chloro derivative | Hydrolysis (2(1H)-one formation) | < 30% |
| 20% H2SO4 | 7-hydroxy derivative | Complete hydrolysis | N/A |
| 70% HF-Pyridine | 7-fluoro derivative | Minimal | > 75% |
| Neat TFA | 7-trifluoroacetate | Minimal | > 70% |
Table 2: Regioselectivity in Ditriflate Cross-Coupling Reactions [1]
| Reaction Sequence | Position 5 Substitution | Position 7 Substitution | Overall Yield |
|---|---|---|---|
| 1. Amination, 2. Kumada | Amine | Methyl | 82% |
| 1. Amination, 2. Suzuki | Amine | Aryl | 85% |
| 1. SNAr, 2. Cyanation | Amine/Ether | Cyano | 78% |
Frequently Asked Questions (FAQs)
Q: Why does my Skraup synthesis of 1,6-naphthyridine yield mostly unreacted starting material and tar? A: The pyridine ring is highly electron-deficient, making electrophilic attack difficult. If the temperature is too high, the oxidant destroys the glycerol/amine before cyclization. Switch to the "sulfo-mix" reagent (sodium 3-nitrobenzenesulfonate in sulfuric acid) which provides a controlled oxidative environment, minimizing tar formation[2].
Q: Can I use ultrasound to improve the yield of 1,6-naphthyridine-2,5-diones? A: Yes. Recent studies demonstrate that a three-component reaction (aminopyridinones, aromatic aldehydes, and Meldrum's acid) under ultrasound irradiation in water with acetic acid as a catalyst significantly out-performs classical heating, reducing Knoevenagel condensation side products[5].
Q: How do I avoid over-reduction when removing a C7-triflate? A: To synthesize a 5,8-disubstituted naphthyridine without C7 functionalization, the C7-triflate can be selectively reduced using triethylsilane (Et3SiH) under Palladium catalysis[1]. This avoids the over-reduction of the naphthyridine core that often occurs with standard hydrogenation (H2/Pd-C) conditions.
References
1.[3] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties, RSC Advances. 3 2.[5] An Efficient Strategy for the Synthesis of 1,6-Naphthyridine-2,5-dione Derivatives under Ultrasound Irradiation, Synlett. 5 3.[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates, The Journal of Organic Chemistry. 1 4.[2] Product Class 8: Naphthyridines, Science of Synthesis. 2 5.[4] Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, Journal of the Chemical Society, Perkin Transactions 1. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H [ ] )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability & Troubleshooting for 5-Methyl-7,8-dihydro-1,6-naphthyridine
Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists increasingly utilize the 5-methyl-7,8-dihydro-1,6-naphthyridine scaffold—particularly in the design of PDE4 inhibitors[1] and rhodopsin correctors[2]—handling its unique oxidative liabilities has become a frequent challenge.
This guide provides mechanistic insights, LC-MS guided troubleshooting workflows, and self-validating experimental protocols to help you maintain the structural integrity of this sensitive bicyclic heterocycle during synthesis and storage.
Mechanistic Overview of Oxidative Liabilities
The this compound system possesses a partially saturated piperidine-like ring fused to a pyridine core. This architecture introduces specific sites of oxidative vulnerability:
-
The Dihydro Ring (Aromatization): The thermodynamic driving force to form a fully conjugated aromatic system makes the 7,8-dihydro bridge highly susceptible to dehydrogenation (-2H) by ambient oxygen, trace transition metals, or mild oxidants[3].
-
The Nitrogen Centers (N-Oxidation): Treatment with peracids (e.g., m-CPBA) or peroxides typically yields N-oxides. The non-sterically hindered nitrogens readily oxidize, adding +16 Da to the molecular mass[2].
-
The 5-Methyl Group (Benzylic Oxidation): Under radical-inducing conditions, the 5-methyl group can undergo oxidation to a hydroxymethyl derivative, though this is kinetically slower than ring aromatization.
Fig 1. Primary oxidative degradation pathways of this compound.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major impurity with a mass of [M-2]. What is happening, and how do I prevent it? A1: An [M-2] peak strongly indicates spontaneous aromatization to 5-methyl-1,6-naphthyridine.
-
Causality: The 7,8-dihydro system is a high-energy intermediate relative to the fully conjugated aromatic naphthyridine. Trace metals in your reaction vessels or prolonged exposure to atmospheric oxygen lower the activation energy for this dehydrogenation.
-
Solution: Degas all reaction solvents using the freeze-pump-thaw method or sparge with Argon. If concentrating solutions on a rotary evaporator, avoid elevated water bath temperatures. Store the compound neat at -20°C under an inert atmosphere rather than in solution.
Q2: I am performing a sulfide-to-sulfone oxidation using m-CPBA on a molecule containing this scaffold. I am observing an [M+16] over-oxidation product. How can I achieve chemoselectivity? A2: You are observing N-oxidation. Recent patent literature demonstrates that m-CPBA readily oxidizes the naphthyridine nitrogen atoms at room temperature[2].
-
Causality: The nucleophilicity of the nitrogens in the 1,6-naphthyridine core competes directly with the sulfide for the electrophilic oxygen of m-CPBA.
-
Solution: Switch from m-CPBA to a milder oxidant like Oxone in aqueous methanol/THF, which provides superior chemoselectivity for sulfur over nitrogen[1]. Additionally, ensure the N6 position is protected (e.g., as a Boc carbamate) to reduce its electron density[2].
Q3: Is the 5-methyl group stable under basic oxidative conditions? A3: Generally, yes. However, if strong bases (like KOtBu) are used in the presence of oxygen, the 5-methyl group can deprotonate to form a benzylic-type anion, which is rapidly trapped by O₂. Always maintain a strict inert atmosphere when applying strong bases to this scaffold.
Fig 2. LC-MS guided troubleshooting workflow for oxidative degradation resolution.
Quantitative Data & Stability Metrics
To guide your experimental design, refer to the following stability profile of this compound under standard laboratory conditions.
| Condition | Reagent / Environment | Primary Degradant | Half-Life (t₁/₂) / Conversion | Recommended Mitigation |
| Ambient Storage (Solid) | Air, 25°C, Light | Aromatized ([M-2]) | > 6 months | Store in amber vials at -20°C under Ar. |
| Solution Storage (DCM) | Air, 25°C | Aromatized ([M-2]) | ~ 72 hours | Prepare fresh solutions; degas solvents. |
| Peracid Oxidation | m-CPBA (2.0 eq), 25°C | N-Oxide ([M+16]) | < 2 hours (Full conv.) | Run at 0°C; limit oxidant equivalents. |
| Mild S-Oxidation | Oxone, 0°C | Stable | > 24 hours | Preferred method for S-oxidation[1]. |
Standardized Experimental Protocols
Protocol A: Chemoselective Sulfide Oxidation in the Presence of the Scaffold
This protocol utilizes Oxone to oxidize a peripheral sulfide to a sulfone without triggering N-oxidation or aromatization of the this compound core[1].
-
Causality: Maintaining the reaction strictly at 0°C suppresses the thermal activation energy required for the competing N-oxidation pathway, while Oxone remains highly reactive toward sulfur.
-
Self-Validating Step: The progress can be visually validated by TLC; an unwanted N-oxide will severely streak on silica and exhibit a significantly lower Rf than the desired sulfone.
Step-by-Step Methodology:
-
Dissolve the sulfide-containing this compound derivative (1.0 mmol) in a 1:1 mixture of THF and Methanol (10 mL).
-
Cool the solution to 0°C using an ice-water bath and purge the headspace with Argon.
-
Dissolve Oxone (1.2 mmol) in distilled water (5 mL) and add dropwise to the reaction mixture over 15 minutes.
-
Stir vigorously at 0°C for 2 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL).
-
Self-Validation: Perform a starch-iodide test on the aqueous layer. A negative result (no blue/black color) confirms the complete destruction of peroxides, ensuring no late-stage N-oxidation occurs during the concentration step.
-
-
Extract the mixture with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature no higher than 30°C.
Protocol B: Controlled N-Oxidation (Synthesis of an LC-MS Reference Standard)
If you need to intentionally synthesize the N-oxide to use as an analytical reference standard for impurity tracking[2]:
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5.0 mL).
-
Add m-CPBA (2.0 mmol, 85% purity) in one portion at 25°C.
-
Stir the mixture at 25°C for 2 hours.
-
Dilute with saturated aqueous Na₂SO₃ (20 mL) to quench unreacted m-CPBA, then extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ to remove m-chlorobenzoic acid.
-
Dry over Na₂SO₄ and concentrate to yield the N-oxide derivative.
References
- Title: New 7,8-dihydro-1,6-naphthyridin-5(6h)
- Source: acs.
- Source: google.
Sources
Optimizing temperature parameters for naphthyridine cyclization
Welcome to the Naphthyridine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the critical thermal parameters required for successful naphthyridine cyclization.
The formation of the diazanaphthalene core is highly sensitive to thermal input. A temperature that is too low results in kinetic freezing, while a temperature that is too high triggers rapid decomposition or polymerization. This guide breaks down the causality behind these thermal thresholds and provides self-validating protocols to ensure reproducible yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my Skraup cyclization for 1,5-naphthyridines yield a black, intractable tar instead of the desired product when heated above 140°C? Causality: The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition and subsequent ring closure. This sequence is highly exothermic. If the thermal parameter exceeds the kinetic threshold for controlled cyclization (typically >140°C), the acrolein rapidly polymerizes, and the intermediate dihydro-naphthyridine undergoes uncontrolled oxidative degradation, resulting in tar formation ()[1]. Solution: Implement a temperature moderator like iron(II) sulfate (FeSO₄) to control the oxidation rate, and strictly clamp the reaction temperature between 120°C and 130°C[1].
Q2: I am attempting a copper-catalyzed dual annulation for benzo[c]naphthyridines. Increasing the temperature from 100°C to 120°C to push the reaction to completion actually decreased my yield. Why? Causality: In transition-metal-catalyzed cyclizations, the catalytic cycle involves delicate organometallic intermediates. Supplying excess thermal energy (120°C) surpasses the activation barrier for off-target decomposition pathways, such as protodemetalation or ligand degradation. The starting materials and intermediates decompose faster than the rate of the final reductive elimination step ()[2]. Solution: Cap the reaction temperature at 100°C. If conversion is low, extend the reaction time or optimize the ligand environment rather than increasing thermal energy[2].
Q3: Is it possible to synthesize 1,8-naphthyridines efficiently at low temperatures (e.g., room temperature to 50°C) to avoid thermal degradation entirely? Causality: Yes, through a modified Friedländer condensation. Traditional Friedländer reactions require harsh conditions, but utilizing a biocompatible ionic liquid catalyst like choline hydroxide (ChOH) in an aqueous medium drastically lowers the activation energy. The ChOH forms an additional hydrogen bond network with the active methylene carbonyls and 2-aminonicotinaldehyde, stabilizing the transition state ()[3]. Solution: Run the reaction at 50°C in water with 1 mol% ChOH. This specific thermal parameter yields up to 99% conversion while completely suppressing thermal degradation side-reactions[3].
Part 2: Quantitative Thermal Profiling
The following table summarizes the causal relationship between temperature, catalytic systems, and reaction yields across different naphthyridine synthesis pathways.
| Reaction System | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |
| Friedländer (1,8-Naphthyridine) | None | Water | 50 | 6 | 0 | High activation barrier unmet; no cyclization[3]. |
| Friedländer (1,8-Naphthyridine) | 1 mol% ChOH | Water | 25 (RT) | >6 | 90 | Kinetic freezing; incomplete conversion[3]. |
| Friedländer (1,8-Naphthyridine) | 1 mol% ChOH | Water | 50 | 6 | 99 | Optimal thermodynamic push for condensation[3]. |
| Cu-Catalyzed Annulation | Cu-based | DCE | 100 | 12-24 | Optimal | Stable organometallic intermediates[2]. |
| Cu-Catalyzed Annulation | Cu-based | DCE | 120 | 12-24 | Reduced | Thermal decomposition of intermediates[2]. |
| Skraup Synthesis | H₂SO₄ / Oxidant | None | 120-130 | 2-3 | Optimal | Controlled dehydration and oxidation[1]. |
| Skraup Synthesis | H₂SO₄ / Oxidant | None | >140 | N/A | Tar | Exothermic polymerization of acrolein[1]. |
Part 3: Self-Validating Experimental Protocol
Mild-Temperature Friedländer Synthesis of 2-Methyl-1,8-naphthyridine Reference Standard: Adapted from the aqueous ChOH-catalyzed methodology ()[3].
Phase 1: Reaction Assembly & Solvation
-
Action: In a 10 mL round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in 1 mL of deionized water.
-
Action: Add exactly 1 mol% Choline Hydroxide (ChOH).
-
Causality: Water is mandated as the solvent because ChOH forms an extended hydrogen-bonding network that stabilizes the transition state, lowering the activation energy required for cyclization. Without this specific solvent-catalyst pairing, the reaction will fail at low temperatures[3].
Phase 2: Thermal Activation (50°C) 4. Action: Submerge the flask in a pre-calibrated water bath set strictly to 50°C. Stir under an N₂ atmosphere for 6 hours. 5. Causality: 50°C provides the exact thermodynamic energy required to overcome the kinetic barrier of the condensation without triggering thermal degradation. At room temperature (25°C), the reaction stalls at 90% yield due to kinetic freezing[3].
Phase 3: In-Process Validation (TLC Checkpoint) 6. Action: At the 4-hour mark, spot the mixture against the starting aldehyde on a silica TLC plate (Eluent: 10% Methanol/Dichloromethane). 7. Self-Validation:
-
Success Indicator: The aldehyde spot (Rf ~0.8) is completely consumed, and a new highly UV-active spot (Rf ~0.55) appears.
-
Failure Indicator: If the aldehyde persists strongly, verify the bath temperature has not fluctuated below 45°C. Do not exceed 50°C to force completion.
Phase 4: Isolation & Structural Verification 8. Action: Cool the mixture to room temperature and extract with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. 9. Self-Validation: The product partitions cleanly into the organic layer. To validate structural integrity, obtain a ¹H NMR spectrum. The disappearance of the aldehyde proton signal (~9.8 ppm) confirms successful cyclization into the naphthyridine core.
Part 4: Thermal Optimization Workflow
Logical decision tree for optimizing naphthyridine cyclization temperatures based on pathway.
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega (American Chemical Society) URL:[Link]
Sources
Technical Support Center: Purification and Troubleshooting of 5-Methyl-7,8-dihydro-1,6-naphthyridine
Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with 5-methyl-7,8-dihydro-1,6-naphthyridine and its derivatives.
Due to the unique electronic properties of the 1,6-naphthyridine scaffold—specifically its dual basic nitrogen centers and its intermediate oxidation state—purification often requires moving beyond standard silica gel chromatography[1]. This guide provides field-proven, causality-driven troubleshooting protocols to isolate high-purity target compounds.
Purification Decision Workflow
The following diagnostic workflow illustrates the self-validating decision tree for identifying and removing common impurities from crude this compound samples.
Workflow for the diagnostic analysis and purification of this compound.
Quantitative Impurity Profiling
Before initiating purification, it is critical to identify the exact nature of the contamination. The table below summarizes the quantitative data and analytical signatures of the most common impurities encountered during the synthesis of this scaffold.
| Impurity Type | Structural Identity | Analytical Signature (LC-MS / NMR) | Primary Removal Strategy |
| Over-reduced | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | +2 Da ( | pH-controlled Prep-HPLC |
| Oxidized | 5-methyl-1,6-naphthyridine | -2 Da ( | Anaerobic Chromatography |
| Heavy Metals | Ru or Pd coordination complexes | ICP-MS: > 10 ppm ; Broadened NMR baseline | Functionalized Silica Scavengers |
| Regioisomers | 1,5- or 1,7-naphthyridine derivatives | Identical mass; Distinct retention time ( | Recrystallization / Prep-HPLC |
Troubleshooting & Methodologies (FAQ)
Q1: My sample is heavily contaminated with residual Ruthenium/Palladium from the hydrogenation/cross-coupling step. Why does standard extraction fail, and how do I remove it?
The Causality: Nitrogen heterocycles, particularly naphthyridines, are excellent bidentate or bridging ligands for transition metals. The lone pairs on the nitrogen atoms form stable coordination complexes with Ru and Pd residues[2]. Standard liquid-liquid extraction fails because the metal-naphthyridine complex partitions into the organic phase alongside your free product.
The Solution: You must introduce a competing ligand that has a thermodynamically higher affinity for the metal than the naphthyridine. Functionalized silica scavengers (e.g., SiliaMetS® Thiol or DMT) irreversibly bind thiophilic metals, allowing the free heterocycle to be eluted[2].
Step-by-Step Methodology: Metal Scavenging
-
Solubilization: Dissolve the crude this compound in a polar aprotic solvent (e.g., DMF or THF) to ensure complete homogeneity.
-
Scavenger Addition: Add 3–5 equivalents (relative to the theoretical metal catalyst loading) of a silica-bound metal scavenger (e.g., Silica-DMT or Silica-Thiol).
-
Incubation: Stir the suspension at 40°C–60°C for 4 to 16 hours. Self-validation: The elevated temperature provides the activation energy required to break the naphthyridine-metal coordination bond, allowing the metal to transfer to the silica-bound ligand.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the pad thoroughly with EtOAc or 10% MeOH/DCM.
-
Verification: Concentrate the filtrate and analyze via ICP-MS. The metal content should drop from >1000 ppm to <10 ppm.
Q2: I am observing co-elution of the over-reduced impurity (5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine). How can I separate it from the dihydro target?
The Causality: During catalytic hydrogenation or reduction steps, over-reduction of the dihydro ring to the fully saturated tetrahydro-1,6-naphthyridine is a common side reaction[3]. Because both molecules share a nearly identical carbon skeleton, their polarity on normal-phase silica is virtually indistinguishable. However, the fully saturated piperidine-like ring in the tetrahydro impurity is significantly more basic (higher pKa) than the imine/pyridine-like nitrogen in the dihydro compound.
The Solution: Exploit this pKa differential using pH-controlled Reverse-Phase Preparative HPLC. By carefully tuning the mobile phase pH, you can selectively protonate the tetrahydro impurity while leaving the dihydro compound in its neutral (more lipophilic) state.
Step-by-Step Methodology: pH-Controlled Prep-HPLC
-
Buffer Preparation: Prepare a mobile phase of Aqueous 0.1% Ammonium Bicarbonate (pH ~7.8) and Acetonitrile. At this pH, the more basic tetrahydro impurity will be heavily protonated (ionized), while the dihydro target will remain largely neutral.
-
Column Selection: Use a C18 Prep column designed for high-pH stability (e.g., Waters XBridge C18).
-
Gradient Elution: Run a shallow gradient (e.g., 5% to 40% Acetonitrile over 20 minutes).
-
Fraction Collection: The ionized tetrahydro impurity will elute significantly earlier (lower retention time) than the neutral this compound.
-
Recovery: Pool the fractions containing the target mass (
147.1). Lyophilize immediately to prevent degradation in the aqueous buffer.
Q3: My purified this compound degrades and turns dark during concentration or storage. What is the mechanism, and how do I prevent it?
The Causality:
1,4-dihydro and 7,8-dihydro heterocyclic systems are inherently sensitive to spontaneous oxidation (aromatization)[4]. The thermodynamic driving force to achieve a fully conjugated, 10-
The Solution: Implement strict anaerobic handling protocols and thermal control.
Step-by-Step Methodology: Stabilization and Storage
-
Anaerobic Concentration: Never evaporate the solvent to complete dryness on a rotary evaporator exposed to atmospheric air. Always backfill the rotavap with Argon or Nitrogen. Keep the water bath strictly below 30°C.
-
Antioxidant Addition (Optional): If the downstream application permits, adding 0.01% BHT (butylated hydroxytoluene) to the storage solvent can quench radical-mediated autoxidation.
-
Storage: Transfer the purified oil/solid into an amber vial (to prevent photo-oxidation). Purge the vial with Argon, seal it tightly with Parafilm or a PTFE-lined cap, and store strictly at -20°C.
References
-
[3] Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health (NIH). Available at:
-
[1] Product Class 8: Naphthyridines. Thieme Connect. Available at:
-
[2] US20160297742A1 - Use of metal scavengers for removal of ruthenium residues. Google Patents. Available at:
-
[4] US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S). Google Patents. Available at:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
Section 1: Core Ring Construction (Friedländer Synthesis)
Technical Support Center: Catalyst Optimization for High-Yield Naphthyridine Synthesis
Welcome to the Naphthyridine Synthesis Support Center. This technical guide is curated for researchers, chemists, and drug development professionals facing yield bottlenecks, catalyst deactivation, or selectivity issues during the construction and functionalization of naphthyridine scaffolds.
Q1: My traditional acid/base-catalyzed Friedländer synthesis of 1,8-naphthyridines is yielding <50% and producing a complex mixture. How can I improve the yield and purity?
A1: The Friedländer condensation between 2-aminonicotinaldehyde and an active methylene compound is highly susceptible to side reactions (e.g., self-condensation or degradation) under harsh traditional acidic or basic conditions. To improve yields, you must shift to mild, environmentally benign catalytic systems that facilitate the initial aldol-type condensation without triggering competitive degradation pathways.
Causality & Expert Insight: Using an ionic liquid base like Choline Hydroxide (ChOH) in water provides optimal mild basicity. The aqueous medium enhances the hydrophobic effect, driving the organic substrates together, while ChOH acts as both a phase-transfer agent and a basic catalyst, pushing yields above 90%[1]. Alternatively, for solvent-free conditions, Lewis acids like
Protocol: Gram-Scale Synthesis of 1,8-Naphthyridines using Choline Hydroxide [1] Self-Validating System: This protocol is self-indicating; as the highly pure naphthyridine product forms in the aqueous medium, it precipitates out of solution. This phase separation drives the reaction forward via Le Chatelier's principle and visually validates successful conversion.
-
Preparation: In a round-bottom flask, add 2-aminonicotinaldehyde (1.0 equiv) and the active methylene carbonyl compound (e.g., acetone or 1-ethylpiperidin-4-one, 1.0-1.2 equiv).
-
Catalyst Addition: Add water (1 mL per mmol of substrate) followed by Choline Hydroxide (ChOH) (1 mol% catalytic amount).
-
Reaction: Purge the flask with
and heat to 50 °C with continuous magnetic stirring. -
Monitoring: Monitor via TLC. The reaction typically reaches completion within 6-12 hours.
-
Work-up: Cool to room temperature. Extract the mixture with ethyl acetate and water. The ChOH remains in the aqueous layer, while the highly pure naphthyridine partitions into the organic layer. Concentrate under reduced pressure.
Mechanistic workflow of ChOH-catalyzed Friedländer condensation of 1,8-naphthyridines.
Section 2: Late-Stage Functionalization (Cross-Coupling Selectivity)
Q2: I am performing a Suzuki-Miyaura cross-coupling on a di-halogenated naphthyridine (e.g., 5-bromo-8-(tosyloxy)-1,6-naphthyridine). I need the diarylated product, but I keep getting a mixture of mono- and di-arylated species. How do I tune the catalyst?
A2: This issue stems from the differential reactivity of the leaving groups (bromide vs. tosylate) and the specific oxidative addition rate of your palladium catalyst. Bromide undergoes oxidative addition much faster than tosylate.
Causality & Expert Insight: To achieve complete diarylation, you must use a highly active catalyst system capable of inserting into the less reactive C-O(tosyl) bond after the bromide has reacted. Switching the ligand from standard
-
For Diarylation: Use
(10 mol%) with SPhos (10 mol%) and in DMF:n-butanol (9:1) at 120 °C. This combination yields ~96% of the diarylated product[3]. -
For Monoarylation: If you intentionally want the mono-arylated product, use a milder catalyst like
with at 80 °C to exploit the chemoselectivity of the bromide group[3].
Q3: My Palladium catalyst is completely deactivating when I try to couple heteroaryl zinc reagents to halogenated naphthyridines. What is a viable alternative?
A3: Naphthyridines possess multiple nitrogen lone pairs that are notorious for chelating and poisoning Palladium and Nickel catalysts, especially during heteroaryl-heteroaryl cross-couplings.
Causality & Expert Insight: Cobalt catalysts are significantly less prone to irreversible deactivation by these specific nitrogen-rich heterocycles. Transition to a Cobalt-catalyzed Negishi-type cross-coupling. Using THF-soluble
Catalyst selection logic to avoid transition-metal poisoning in naphthyridine cross-coupling.
Section 3: Quantitative Catalyst Comparison
To assist in rapid decision-making, refer to the following table summarizing optimal catalyst selections based on the desired synthetic transformation.
| Reaction Type | Target Scaffold | Recommended Catalyst System | Conditions | Expected Yield |
| Friedländer Condensation | 1,8-Naphthyridines | Choline Hydroxide (ChOH) | >90%[1] | |
| Friedländer Condensation | 1,8-Naphthyridines | Solvent-free grinding, RT | 85-95%[2] | |
| Friedländer Condensation | 1,8-Naphthyridines | [Bmmim][Im] (Ionic Liquid) | Solvent-free, 80 °C, 24h | ~90%[5] |
| Suzuki-Miyaura (Mono-arylation) | 5-Aryl-1,6-naphthyridines | THF, | ~67%[3] | |
| Suzuki-Miyaura (Di-arylation) | 5,8-Diaryl-1,6-naphthyridines | DMF:n-butanol, 120 °C, 2h | ~96%[3] | |
| Negishi Cross-Coupling | Heteroaryl-naphthyridines | THF, 25 °C, 12h | 60-80%[4] |
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL:[Link]
-
CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS Source: Connect Journals URL: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL:[Link]
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: rhhz.net URL: [Link]
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics Source: Organic Letters URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 4. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 5-methyl-7,8-dihydro-1,6-naphthyridine reactions
Ticket ID: #NAP-5Me-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]
Executive Summary: The "C5-Blockade"
You are likely working with this scaffold as a pharmacophore for kinase inhibition (e.g., c-Met, PI3K) or as a rigidified piperidine surrogate.[1] The 5-methyl-7,8-dihydro-1,6-naphthyridine system presents a unique steric challenge.
Unlike a standard piperidine, the C5-methyl group is located at the benzylic-like position adjacent to the bridgehead. This creates a "roof" effect that sterically crowds the N6 nitrogen and creates a significant peri-interaction with C4 .[1]
This guide addresses the three most common failure modes caused by this steric hindrance:
-
N6-Functionalization Stalls (Alkylation/Acylation failures).
-
C4-Coupling Failures (Pd-catalysis shutdown).
-
Regioselectivity Errors (N1 reaction instead of N6).
Module 1: Troubleshooting N6-Functionalization
User Complaint: "I cannot get the secondary amine at N6 to alkylate with secondary halides. Yields are <10%."
Root Cause Analysis
The C5-methyl group projects into the axial space of the piperidine ring (Ring B). In a half-chair conformation, this methyl group blocks the trajectory of incoming electrophiles for standard SN2 reactions. The transition state energy is too high for backside attack on bulky electrophiles.
Troubleshooting Protocol
| Method | Status | Recommendation |
| Standard SN2 | 🔴 Stop | Direct alkylation with secondary halides (e.g., isopropyl bromide) will fail or eliminate.[1] |
| Reductive Amination | 🟢 Go | Preferred Route. The formation of the iminium ion flattens the geometry at N6, temporarily relieving steric strain before the hydride attack. |
| Urea Formation | 🟡 Caution | Isocyanates react fast, but bulky carbamoyl chlorides will stall.[2] Use high heat (80°C+) and DIPEA.[1] |
Optimized Workflow: Reductive Amination
If you must attach a secondary carbon to N6, do not use an alkyl halide.[2] Use a ketone.
-
Step 1 (Dehydration): Mix this compound (1.0 eq) with the ketone (1.5 eq) and Ti(OiPr)₄ (2.0 eq) in dry THF.
-
Why Titanium? It acts as a Lewis acid and water scavenger, forcing the sterically hindered imine formation.[2]
-
-
Step 2 (Reduction): Add NaBH(OAc)₃ (3.0 eq).
-
Note: Do not use NaCNBH₃; it is often too weak for this sterically encumbered imine.[1]
-
Module 2: Overcoming Peri-Strain in Cross-Coupling
User Complaint: "I am trying to Suzuki/Buchwald couple at the C4 position, but the catalyst dies."
Root Cause Analysis
The C5-methyl group exerts a peri-effect on position C4.[1] When a Palladium catalyst undergoes oxidative addition at C4, the ligands on the metal clash with the C5-methyl group. This destablizes the Pd(II) intermediate and prevents transmetallation.
Decision Matrix: Ligand Selection
You must use ligands that are bulky enough to promote reductive elimination but flexible enough to accommodate the peri-methyl clash.[1]
Recommended Catalyst System:
-
Pre-catalyst: Pd(OAc)₂ or Pd-G4-XPhos (avoid Pd₂dba₃ as initiation is slow).[1]
-
Ligand: XPhos or BrettPhos .[1]
-
Why: These dialkylbiaryl phosphines are designed to form a "pocket" that protects the metal center while allowing sterically demanding substrates to enter.
-
-
Base: K₃PO₄ (mild) or Cs₂CO₃ (anhydrous).[1] Avoid tBuONa if sensitive functional groups are present.[1]
DOT Visualization: Coupling Optimization Logic
Caption: Decision tree for selecting Buchwald ligands to overcome C4/C5 peri-interactions.
Module 3: Regioselectivity (N1 vs. N6)
User Complaint: "I tried to alkylate N6, but I see a side product. Is N1 reacting?"
Technical Insight
-
N6 (Piperidine-like): pKa ~10–11.[1] More basic, more nucleophilic (usually).[2]
-
N1 (Pyridine-like): pKa ~5–6.[1] Less basic.
-
The Steric Flip: While N6 is electronically superior, the C5-methyl group kinetically inhibits it. If you use a small, "hot" electrophile (like Methyl Iodide or Benzyl Bromide), the unhindered N1 may compete, leading to quaternization of the pyridine ring.[2]
Control Protocol
To ensure N6 selectivity despite the steric block:
-
Protect N6: If performing chemistry elsewhere, use a Boc-group on N6.[1] The C5-methyl actually helps stabilize the Boc-rotamer, making it very robust.[1]
-
Reversible Protection of N1: If N1 is interfering, run the reaction in a solvent that hydrogen-bonds to the pyridine nitrogen (e.g., TFE - Trifluoroethanol), or use a Lewis Acid that selectively binds N1 (like ZnCl₂) before adding the electrophile for N6.
-
Base Choice: Use a hindered base (e.g., NaHMDS) to deprotonate N6 completely to the amide anion (if acylation is the goal). The anion is far more nucleophilic than the neutral N1 pyridine.
FAQ: Frequently Asked Questions
Q1: Can I aromatize the ring to 5-methyl-1,6-naphthyridine easily?
-
Answer: It is difficult. The C5-methyl group activates the benzylic C5-H towards radical oxidation, but it also creates steric strain in the planar aromatic state. Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene.[1][2] Avoid MnO₂ as it often fails with hindered substrates.[1]
Q2: I need to separate the enantiomers of the 5-methyl derivative. Which column works?
-
Answer: The C5-methyl creates a chiral center.[1] Chiral SFC (Supercritical Fluid Chromatography) is the gold standard here.
Q3: Why does my NMR show broad peaks?
-
Answer: The C5-methyl group locks the piperidine ring into a specific conformation, but the N6-substituent might be rotating slowly on the NMR timescale (atropisomerism-like behavior). Run the NMR at 50°C (DMSO-d₆) to sharpen the signals.
References
-
Reactivity of 1,6-Naphthyridines
-
Buchwald-Hartwig Coupling of Hindered Amines
-
Steric Hindrance in Amines
-
pKa Values of Naphthyridines
-
Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[2]
- Source:Alfa Chemistry / Evans pKa Table.
- Context: Validates the basicity difference between N1 (pyridine-like, pKa ~5) and N6 (piperidine-like, pKa ~10).
-
Sources
- 1. 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine | C9H13N3 | CID 11744958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. boa.unimib.it [boa.unimib.it]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1,6-naphthyridines
Unveiling the Aza-Arene Core: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-infectives, and targeted oncological agents. However, the structural elucidation of its metabolites and synthetic derivatives presents a unique analytical challenge. The highly stable, electron-deficient diazanaphthalene core resists fragmentation under standard soft-ionization conditions.
As a Senior Application Scientist, I approach the structural elucidation of aza-arenes not merely as a data collection exercise, but as a thermodynamic puzzle. This guide provides an objective comparison of analytical platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-Q-TOF MS/MS) versus Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS)—and details the causality behind the fragmentation patterns of 1,6-naphthyridines.
Platform Comparison: Soft vs. Hard Ionization
When analyzing 1,6-naphthyridines, the choice of ionization technique dictates the depth of structural information obtained.
-
GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI strips an electron to form a radical cation (
). The excess internal energy shatters the stable naphthyridine core, providing a highly reproducible fingerprint dominated by the1[1]. While excellent for library matching, EI often obliterates labile side chains, making it difficult to identify novel derivatives or metabolites. -
LC-ESI-Q-TOF MS/MS (Soft Ionization): ESI gently protonates the basic nitrogens of the 1,6-naphthyridine ring to form
. Subsequent Collision-Induced Dissociation (CID) allows for tunable fragmentation. Low collision energies probe side-chain modifications, while higher energies force the 2[2]. The sub-ppm mass accuracy of Q-TOF instruments is critical for distinguishing isobaric losses (e.g., distinguishing a CO loss from a loss).
Fig 1. Workflow comparison of LC-ESI-Q-TOF vs. GC-EI-MS for 1,6-naphthyridine analysis.
Mechanistic Causality of 1,6-Naphthyridine Fragmentation
The fragmentation of 1,6-naphthyridines is not random; it is strictly governed by charge localization and the thermodynamic stability of the expelled neutrals.
-
The Hallmark Loss of HCN (-27.0109 Da): The defining feature of aza-arenes is the expulsion of HCN. In 1,6-naphthyridines, the cleavage of the C-N bonds within the fused rings is thermodynamically driven by the formation of the highly stable triple bond of hydrogen cyanide. This often occurs sequentially, leading to 3[3].
-
Carbonyl Expulsion in Oxygenated Derivatives (-27.9949 Da): For naphthyridinones (oxygenated derivatives) and pyrazolo-fused analogs, the primary fragmentation pathway is typically the4 to form a stable aryl cation, which subsequently loses HCN[4].
-
Isomeric Differentiation: The specific position of the nitrogen atoms influences the relative abundance of these fragments. The fragmentation profile of 1,6-naphthyridines differs measurably from 1,5- and 1,8-naphthyridines, allowing for the 5 based on the intensity ratios of the
ions[5].
Fig 2. Primary CID fragmentation pathways of oxygenated 1,6-naphthyridine derivatives.
Quantitative Data: Fragmentation Signatures
The following table summarizes the characteristic mass shifts and product ions observed across different 1,6-naphthyridine classes, providing a quick-reference guide for spectral interpretation.
| Compound Class | Precursor Ion | Characteristic Neutral Losses | Key Product Ions | Mechanistic Driver |
| Unsubstituted 1,6-Naphthyridine | -HCN (27 Da) | m/z 103, m/z 76 | Thermodynamic stability of expelled HCN[1]. | |
| Benzo[b]pyrazolo-1,6-naphthyridines | -CO (28 Da), -HCN (27 Da) | Carbonyl expulsion followed by ring contraction[3],[4]. | ||
| Alkylamino-substituted Aaptamines | -Alkylamine, -Tropylium | Charge-directed cleavage of labile side chains[2]. |
Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS Workflow
To ensure trustworthy and reproducible structural elucidation, the following protocol establishes a self-validating feedback loop using targeted CID energy ramping.
Phase 1: System Calibration & Suitability
-
Causality: High mass accuracy is non-negotiable. A mass error >3 ppm can misidentify a
loss (28.0313 Da) as a CO loss (27.9949 Da). -
Action: Calibrate the Q-TOF using a standard tuning mix. Inject a known aza-arene reference standard (e.g., quinoline or a commercially available naphthyridine) to validate the detection of the exact -HCN (-27.0109 Da) neutral loss.
Phase 2: Chromatographic Separation
-
Causality: 1,6-naphthyridines contain basic nitrogens that can cause peak tailing on standard silica phases due to secondary interactions.
-
Action: Use an end-capped C18 column. Employ a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier ensures complete protonation of the naphthyridine nitrogens, yielding sharp peaks and maximizing ESI+ ionization efficiency.
Phase 3: Energy-Stepped CID Acquisition
-
Causality: The fused bicyclic core of 1,6-naphthyridine is highly stable. A single collision energy (CE) will either leave the core intact or completely obliterate the side chains, missing intermediate structural links.
-
Action: Implement a data-dependent MS/MS method with stepped normalized collision energies (NCE: 20, 40, 60 eV).
-
Low CE (20 eV): Validates the precursor ion and maps labile side-chain losses (e.g., dealkylation).
-
High CE (40-60 eV): Forces the cleavage of the aromatic core, exposing the signature -CO and -HCN losses.
-
Phase 4: Data Interpretation & Self-Validation
-
Causality: False positives can occur if background matrix ions share nominal masses with target fragments.
-
Action: Filter the MS/MS spectra for exact mass neutral losses. Cross-validate the structure by ensuring the sequential loss logic holds true (e.g., the
ion must be mathematically derived from the intermediate, not just the parent ion).
References
-
Khakwani, S., et al. "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry, 2016. 3
-
BenchChem. "Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers." 1
-
Khakwani, S., et al. "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines (Detailed Scheme)." Asian Journal of Chemistry, 2016. 4
-
Wolniak, M. "Advances in the Chemistry of 1,7-Naphthyridine." Institute of Organic Chemistry and Technology. 5
-
Shaari, K., et al. "Cytotoxic Aaptamines from Malaysian Aaptos aaptos." Marine Drugs, 2008. 2
Sources
Comparing bioactivity of 1,6-naphthyridine vs 1,8-naphthyridine derivatives
Technical Guide: Bioactivity Comparison of 1,6- vs. 1,8-Naphthyridine Derivatives
Executive Summary
The naphthyridine scaffold—a "diazanaphthalene" consisting of two fused pyridine rings—is a privileged structure in medicinal chemistry.[1][2][3] While both 1,6- and 1,8-naphthyridine isomers share a planar aromatic core, the positioning of the nitrogen atoms dictates distinct electronic distributions, basicity, and binding capabilities.[3]
-
1,8-Naphthyridines are historically grounded in antimicrobial therapy (the "nalidixic acid" lineage) but have evolved into potent DNA-intercalating anticancer agents targeting topoisomerases.[2][3]
-
1,6-Naphthyridines have emerged more recently as highly specific kinase inhibitors (targeting c-Met, VEGFR-2, CDK8/19) and HIV-1 integrase inhibitors , often requiring specific substitution patterns to overcome metabolic instability caused by aldehyde oxidase (AO).[3]
Chemical & Physicochemical Profile
The distinct nitrogen placement fundamentally alters the physicochemical landscape, influencing solubility, lipophilicity, and metabolic fate.[3]
| Feature | 1,6-Naphthyridine | 1,8-Naphthyridine | Implication for Drug Design |
| Structure | Nitrogen at positions 1 and 6.[3][4] | Nitrogen at positions 1 and 8.[2][3][5][6][7][8] | 1,8-isomer allows for bidentate chelation (e.g., with Mg²⁺ in DNA gyrase).[3] |
| LogP (Lipophilicity) | ~1.1 (Lower) | ~1.5 (Higher) | 1,8-derivatives are generally more lipophilic, aiding passive membrane permeability.[2][3] |
| Melting Point | 61–64 °C | 98–99 °C | Higher MP in 1,8 suggests stronger intermolecular lattice forces (stacking).[2][3] |
| Metabolic Liability | High susceptibility to Aldehyde Oxidase (AO) oxidation at C2/C5.[2][3] | Generally more stable to AO; metabolism often driven by CYP450. | 1,6-scaffolds often require blocking groups (e.g., amino at C5) to prevent rapid clearance.[3] |
| Major Binding Mode | ATP-competitive (Kinase pocket binder).[2][3] | DNA Intercalator / Groove Binder.[2][3] | Dictates the primary therapeutic indication (Oncology/Viral vs. Bacterial). |
Therapeutic Analysis: Mechanisms & SAR
A. 1,8-Naphthyridines: The Antimicrobial & Topoisomerase Powerhouse
The 1,8-naphthyridine core is the structural parent of the quinolone/fluoroquinolone class of antibiotics.[3]
-
Mechanism: They stabilize the cleavable complex between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV , preventing DNA religation and causing bacterial cell death.[2][3]
-
Key SAR:
-
N1 Position: Alkylation (Ethyl, Cyclopropyl) is essential for potency.[2][3]
-
C3 Position: A carboxylic acid is critical for binding the Mg²⁺ ion in the enzyme active site.[2][3]
-
C7 Position: Bulky basic groups (e.g., piperazine) broaden the spectrum to Gram-negative bacteria and improve pharmacokinetic profiles.[2][3]
-
B. 1,6-Naphthyridines: The Kinase & Integrase Specialist
This scaffold is increasingly utilized to design Type I and Type II kinase inhibitors.[2][3]
-
Mechanism: They function as ATP-mimetics , forming hydrogen bonds with the "hinge region" of kinases (e.g., c-Met, VEGFR-2).[3]
-
Key SAR:
-
Hinge Binding: The N1 and/or N6 nitrogens often serve as H-bond acceptors for the kinase hinge residues.[2][3]
-
Metabolic Blocking: Unsubstituted 1,6-naphthyridines are rapidly oxidized by cytosolic aldehyde oxidase.[2][3] Introduction of an amino or alkyl group at C5 or C2 effectively blocks this metabolic soft spot, significantly extending half-life (
).[2][3] -
HIV-1 Integrase: 8-hydroxy-1,6-naphthyridine-7-carboxamides act as strand transfer inhibitors, chelating the Mg²⁺ cofactors in the viral integrase active site.[3]
-
C. Mechanistic Pathway Visualization
Figure 1: Comparative mechanistic pathways. 1,8-isomers primarily target DNA topology enzymes, while 1,6-isomers are optimized for kinase pocket binding and require specific substitution to avoid metabolic degradation.[3]
Experimental Protocols
To validate bioactivity, the following protocols are recommended. These are designed to be self-validating by including necessary positive/negative controls and solubility checks.
Protocol A: Kinase Inhibition Assay (Targeting 1,6-Naphthyridines)
Applicability: Determining IC50 against c-Met or VEGFR-2.[3]
-
Reagent Preparation:
-
Assay Setup (384-well plate):
-
Reaction Initiation:
-
Incubation & Termination:
-
Data Analysis:
Protocol B: Minimum Inhibitory Concentration (MIC) (Targeting 1,8-Naphthyridines)
Applicability: Antibacterial assessment against E. coli / S. aureus.[2][3]
-
Inoculum Preparation:
-
Compound Dilution:
-
Prepare 1,8-naphthyridine stock (typically 1-2 mg/mL in DMSO).[3]
-
Perform serial 2-fold dilutions in a 96-well microtiter plate using MHB.
-
-
Assay Execution:
-
Incubation:
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
Experimental Workflow Diagram
Figure 2: Decision matrix for biological evaluation based on naphthyridine isomer classification.
References
-
Madaan, A., et al. (2015).[2][3] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.
-
Ojha, M., et al. (2020).[2][3][9] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[2][3][6][8][9][10] Mini-Reviews in Medicinal Chemistry.
-
Oliveras, J. M., et al. (2021).[1][2][3] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals.[1][2][3][4][6][8][11][12] [2][3]
-
Kiselev, E., et al. (2012).[2][3] "De Novo Synthesis of 1,6-Naphthyridines as Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Lesher, G. Y., et al. (1962).[2][3] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. (Foundational reference for Nalidixic Acid).[2][3]
Sources
- 1. merit.url.edu [merit.url.edu]
- 2. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Infrared Spectrum of 5-methyl-7,8-dihydro-1,6-naphthyridine: A Predictive and Comparative Analysis
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a critical step in the research and development pipeline.[1][2] 5-methyl-7,8-dihydro-1,6-naphthyridine represents a scaffold of significant interest, blending aromatic and aliphatic features within a bicyclic nitrogen-containing framework. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and powerful method for confirming the functional group identity of such molecules, thereby verifying synthetic success and assessing purity.[1]
This guide provides an in-depth, predictive analysis of the key IR absorption peaks expected for this compound. In the absence of a published experimental spectrum for this specific molecule, this document serves as a comparative tool, grounding its predictions in the well-established principles of vibrational spectroscopy and data from analogous structures. We will dissect the molecule's structure, assign its characteristic vibrational modes, and compare these predictions with related compounds to provide a robust framework for spectral interpretation.
Molecular Structure: A Tale of Two Rings
To logically predict the IR spectrum, we must first deconstruct the molecule into its constituent vibrating components. This compound is comprised of two fused rings:
-
A Tetrasubstituted Pyridine Ring: This aromatic portion is electron-deficient due to the nitrogen heteroatom and contains an sp² C-H bond, a methyl group (C-CH₃), an imine-like C=N bond, and aromatic C=C bonds.
-
A Dihydropyridine Ring: This non-aromatic, saturated portion contains sp³ C-H bonds within two methylene (CH₂) groups and a secondary amine-like C-N single bond.
Each of these structural features gives rise to characteristic absorption bands in the IR spectrum.
Predicted IR Spectrum: A Band-by-Band Analysis
The following analysis outlines the expected absorption frequencies, categorized by the primary vibrational regions.
A clear distinction is anticipated between the aromatic and aliphatic C-H stretching vibrations. The 3000 cm⁻¹ mark serves as a useful dividing line for this purpose.[3]
-
Aromatic =C-H Stretch (3100-3000 cm⁻¹): A weak to medium intensity band is expected in this region, corresponding to the stretching of the single C-H bond on the pyridine ring.[4][5][6] Its position above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon-hydrogen bonds.[3][7]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Multiple medium to strong bands are predicted just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) group and the two methylene (CH₂) groups in the dihydro- ring.[4][5][6]
This region is highly diagnostic for the heterocyclic aromatic system.
-
Aromatic C=C and C=N Stretching (1600-1450 cm⁻¹): A series of medium to strong, sharp bands are characteristic of stretching vibrations within the pyridine ring.[5] Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][5] The presence of the C=N bond within the ring will also contribute to this pattern, with absorptions typically seen between 1690-1640 cm⁻¹.[8] For aromatic heterocycles like quinoline and pyridine, these ring stretching bands are often prominent and can be used for identification.[9]
This complex region contains a wealth of structural information from bending and stretching vibrations.
-
C-H Bending Vibrations (1470-1350 cm⁻¹): Expect medium-intensity bands corresponding to the scissoring and bending modes of the aliphatic CH₂ groups (~1465 cm⁻¹) and the methyl CH₃ group (~1460 cm⁻¹ and ~1375 cm⁻¹).[4][5]
-
C-N Stretching Vibrations (1350-1000 cm⁻¹): The stretching of the C-N bonds within the molecule will produce bands in this region. Aromatic amines typically absorb between 1350-1250 cm⁻¹, while aliphatic amines show C-N stretches from 1250-1000 cm⁻¹.[8][10] Therefore, we can predict at least two distinct bands: a higher frequency one for the aromatic C-N and a lower frequency one for the C-N bond in the dihydro- ring.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane ("oop") bending of the lone aromatic C-H bond will give rise to a medium to strong band in this region.[5][6] The exact position can sometimes provide clues about the substitution pattern of the aromatic ring.[7]
Comparative Analysis: Grounding Predictions with Known Spectra
To build confidence in these predictions, we can compare the expected features with the known IR characteristics of simpler, structurally related molecules.
-
vs. Toluene: The methyl-substituted pyridine ring in our target molecule is analogous to toluene. Toluene's spectrum shows aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, and characteristic aromatic ring stretching bands around 1614 and 1506 cm⁻¹.[4] We predict similar features for this compound.
-
vs. Pyridine/Quinoline: Pyridine and its derivatives are fundamental models for the aromatic portion of our molecule.[1] The key takeaway is the presence of strong ring stretching vibrations (C=C, C=N) in the 1600-1450 cm⁻¹ range and C-N stretching in the fingerprint region.[9] The electron-withdrawing nature of the nitrogen atom influences the position and intensity of these bands.
-
vs. Cyclohexane/Piperidine: The dihydro- ring is structurally similar to saturated cyclic compounds. The IR spectra of these molecules are dominated by strong sp³ C-H stretching bands below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.[5] Piperidine, a cyclic secondary amine, additionally shows a C-N stretch in the 1250-1000 cm⁻¹ range, supporting our prediction for the aliphatic C-N bond.[10]
This comparative approach validates our predictive assignments by demonstrating that the spectrum of a complex molecule is logically derived from the sum of its functional parts.
Summary of Predicted IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Component |
| 3100 - 3000 | Weak-Medium | =C-H Stretch | Aromatic Pyridine Ring |
| 3000 - 2850 | Medium-Strong | -C-H Stretch (Asymmetric & Symmetric) | CH₃ and CH₂ Groups |
| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretch | Aromatic Pyridine Ring |
| ~1465 | Medium | CH₂ Scissoring (Bending) | Dihydro- Ring |
| ~1375 | Medium | CH₃ Symmetric Bending | Methyl Group |
| 1350 - 1250 | Medium | C-N Stretch | Aromatic C-N Bond |
| 1250 - 1000 | Medium | C-N Stretch | Aliphatic C-N Bond |
| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic Pyridine Ring |
Experimental Protocols & Data Interpretation Workflow
Standard Protocol for FT-IR Analysis (ATR)
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and straightforward technique.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small, representative amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the ATR pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of an experimental IR spectrum, correlating it with predicted data.
Caption: Workflow for experimental FT-IR analysis and structural confirmation.
References
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic absorption bands in the infrared spectra of DPH. Retrieved from [Link]
-
City Colleges of Chicago. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
González, M., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 85(7), 1734-1745. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]
-
University of Calgary. (n.d.). Ir lecture part 2. Retrieved from [Link]
-
Sokal, A., & Wrzalik, R. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
Structural Comparison of Methyl-Substituted Dihydro-Naphthyridine Isomers
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
The naphthyridine scaffold—a "diazanaphthalene" bioisostere—serves as a privileged structure in medicinal chemistry, forming the core of antibiotics (e.g., nalidixic acid), kinase inhibitors, and antitumor agents.[1][2][3] Among these, methyl-substituted dihydro-naphthyridines represent a critical subclass where isomerism dictates physicochemical stability, tautomeric preference, and binding affinity.
This guide provides an objective, structural comparison of the two most chemically significant isomers: 1,4-dihydro-1,8-naphthyridin-4-ones (Isomer A) and 1,2-dihydro-1,6-naphthyridin-2-ones (Isomer B). We analyze the impact of methyl substitution on planarity, electronic conjugation, and tautomeric locking—factors that directly influence drug-target interactions.
Structural & Electronic Analysis
The placement of the nitrogen atoms and the methyl group fundamentally alters the electronic landscape of the molecule.
1.1 Core Scaffold Comparison
| Feature | Isomer A: 1,8-Naphthyridine Scaffold | Isomer B: 1,6-Naphthyridine Scaffold |
| IUPAC Core | 1,4-dihydro-1,8-naphthyridin-4-one | 1,2-dihydro-1,6-naphthyridin-2-one |
| Nitrogen Positions | N1, N8 (Peri-planar arrangement) | N1, N6 (Meta-like arrangement) |
| H-Bond Potential | D-A-A (Donor-Acceptor-Acceptor) motif. Ideal for DNA base pairing (e.g., Guanine mimic). | D-A motif with distal acceptor. Often targets kinase hinge regions. |
| Methyl Effect (Sterics) | 7-Methyl : Minimally sterically hindered; planar. N1-Methyl : Locks "dihydro" tautomer; prevents aromatization. | 5-Methyl : High steric clash with C4-H; can induce ring twisting. N1-Methyl : Essential for stability against oxidation. |
| Dipole Moment | High (due to aligned carbonyl and N8 lone pair). | Moderate (vectors partially cancel). |
1.2 Tautomeric Equilibria & Methyl "Locking"
A critical design consideration is the Lactam-Lactim Tautomerism .
-
Unsubstituted : Exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms.
-
N-Methylation : Permanently "locks" the molecule in the dihydro-oxo (lactam) form, which is typically the bioactive conformer for DNA intercalation.
-
O-Methylation : Locks the alkoxy-aromatic form, often leading to loss of bioactivity.
Diagram 1: Tautomeric Locking Mechanism The following diagram illustrates how N-methylation prevents the shift to the aromatic hydroxy species.
Caption: Methylation at the nitrogen atom (N-Me) structurally locks the pharmacophore in the dihydro-oxo state, preventing tautomerization to the aromatic lactim form.
Physicochemical & Spectroscopic Profiling
Experimental differentiation of these isomers is achieved via NMR and X-ray crystallography.
2.1 NMR Diagnostic Markers
The position of the methyl group induces distinct chemical shifts (
| Isomer Type | Methyl Position | Mechanism | |
| N-Methyl (1,8) | N1-CH | 4.0 – 4.2 | Deshielded by adjacent C=O and aromatic ring current. |
| C-Methyl (1,8) | C7-CH | 2.6 – 2.7 | Shielded; typical aromatic methyl. |
| N-Methyl (1,6) | N1-CH | 3.6 – 3.8 | Less deshielded than 1,8-isomer due to distance from C=O. |
| C-Methyl (1,6) | C5-CH | 2.4 – 2.5 | Upfield shift; diagnostic of 1,6-fusion. |
2.2 Crystal Packing & Solubility
-
1,8-Isomers : Tend to form Head-to-Tail Dimers in the solid state via intermolecular hydrogen bonds (C-H···O and N-H[4][5][6]···N), creating planar sheets. This often results in higher melting points (>200°C) and lower solubility in non-polar solvents.
-
1,6-Isomers : Often exhibit "herringbone" packing due to the offset nitrogen dipoles. They typically show better solubility in organic solvents (DCM, MeOH) compared to their 1,8-counterparts.
Experimental Protocols
3.1 Synthesis of 1-Ethyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one (Nalidixic Acid Analog)
Principle : The Gould-Jacobs reaction is the industry standard for generating the 1,4-dihydro-4-oxo scaffold. This protocol ensures the formation of the N1-alkylated "dihydro" core.
Workflow Diagram:
Caption: Step-wise synthesis via Gould-Jacobs cyclization. Thermal cyclization (Step 2) is the critical thermodynamic step requiring high temperatures (>240°C).
3.2 Protocol Details
-
Condensation : Mix 2-amino-6-methylpyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Checkpoint: Solidification of the reaction mixture indicates formation of the enamine.
-
Cyclization : Add the crude enamine to refluxing diphenyl ether (250°C). React for 30-45 mins. Cool rapidly to precipitate the 4-hydroxy-naphthyridine intermediate. Filter and wash with hexane.
-
Alkylation (Locking) : Dissolve intermediate in DMF. Add K
CO (2.0 eq) and Ethyl Iodide (1.5 eq). Heat at 80°C for 4 hours. Note: This step is regioselective for N1 over O-alkylation under basic conditions.
Biological Implications[2][3][6][7][8][9][10]
| Property | 1,8-Naphthyridine Isomer | 1,6-Naphthyridine Isomer |
| Primary Target | DNA Gyrase / Topoisomerase IV | c-Met Kinase / Tyrosine Kinases |
| Mechanism | Intercalates into DNA-enzyme complex; Mg | ATP-competitive inhibition; binds to the hinge region via N1/N6. |
| Metabolism | Oxidation of 7-methyl to 7-COOH (active metabolite). | Oxidation at C2 or ring opening. |
| Toxicity Risk | Phototoxicity (generation of singlet oxygen). | Generally lower phototoxicity profile. |
References
-
Crystal Structure & Tautomerism : Rosin, R., et al. "1,8-Naphthyridinecarbaldehydes and Their Methyl-Substituted Precursors: Synthesis, Molecular Structures, Supramolecular Motifs." European Journal of Organic Chemistry, 2017.
-
Synthesis & Reactivity : M. Sangeetha & M. Manoj.[7] "Efficient Synthetic Route to Access Linear and Angular Dibenzonaphthyridines." Journal of Heterocyclic Chemistry, 2019.
-
Biological Activity (1,6-Isomers) : "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2020.[8]
-
Spectroscopic Data : "Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol." BenchChem Technical Guides, 2025.
-
Comparative Hydride Transfer : "Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability." Molecules, 2022.[9][10]
Sources
- 1. acs.org [acs.org]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline [academia.edu]
- 5. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 9. Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of the 5-Methyl-7,8-dihydro-1,6-naphthyridine Scaffold: A Comparative Guide to Analytical Techniques
Introduction: The Importance of Unambiguous Structural Determination
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic candidates, including potent inverse agonists for the retinoid-related orphan receptor γt (RORγt).[1] The precise three-dimensional arrangement of atoms within these molecules is critical as it dictates their interaction with biological targets, thereby governing their efficacy and selectivity. Consequently, the unambiguous determination of their structure is a cornerstone of the drug discovery and development process.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small organic molecules, using the representative compound 5-methyl-7,8-dihydro-1,6-naphthyridine as a case study. While specific, publicly archived X-ray diffraction data for this exact molecule is not available, this guide will leverage established principles and data from closely related naphthyridine structures to present a realistic and technically grounded comparison. We will explore the capabilities and limitations of single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling, providing researchers with the insights needed to select and integrate these techniques effectively.
Chapter 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid.[2][3][4] By measuring the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the unit cell and thereby determine the precise position of each atom, as well as bond lengths, bond angles, and torsional angles.[4][5][6]
Causality in Experimental Choices
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is therefore the most critical experimental variable. A solvent system must be chosen in which the compound has moderate solubility, allowing for slow, ordered growth rather than rapid precipitation. The goal is to produce a crystal of sufficient size and internal order, free from defects, to generate a clear diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step):
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).
-
Transfer the solution to a small, clean vial.
-
Employ slow evaporation by covering the vial with a perforated cap or by placing it in a larger, sealed container with an anti-solvent for vapor diffusion.
-
Allow the setup to stand undisturbed for several days to weeks. The formation of well-defined, transparent crystals with sharp edges is the primary indicator of success.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final R-factor serves as a key quality metric for the refined structure.
-
Data Presentation: Representative Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for a this compound crystal, based on typical values for small organic molecules.
| Parameter | Value |
| Empirical Formula | C₉H₁₀N₂ |
| Formula Weight | 146.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 9.156(3) |
| β (°) | 105.34(2) |
| Volume (ų) | 768.9(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.262 |
| R-factor (final) | 0.045 |
Visualization: SC-XRD Workflow
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Structure in Solution
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in the solution state.[7][8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C) within a molecule. For heterocyclic systems like naphthyridines, advanced 2D NMR techniques are indispensable for unambiguous signal assignment.[7][9]
Causality in Experimental Choices
The choice of NMR experiments follows a logical progression. A ¹H NMR spectrum provides the initial overview of proton environments. A ¹³C spectrum reveals the number and type of carbon atoms. 2D correlation experiments are then chosen to solve specific questions. A COSY (Correlation Spectroscopy) experiment is used to identify proton-proton spin coupling networks, establishing connectivity through bonds. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[10]
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation:
-
Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integrals.
-
Acquire a ¹³C{¹H} broadband-decoupled NMR spectrum to determine the chemical shifts of all unique carbon atoms.
-
-
2D NMR Data Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly bonded carbons.
-
Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Interpretation:
-
Integrate all 1D and 2D data to piece together molecular fragments and assemble the final structure. The self-validating nature of this process lies in achieving a single, consistent structure that satisfies all observed correlations.
-
Data Presentation: Predicted NMR Data
The following table shows predicted ¹H and ¹³C NMR data for this compound. Chemical shifts (δ) are in ppm.
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity |
| 2 | 148.5 | 8.45 | d |
| 3 | 121.0 | 7.10 | dd |
| 4 | 136.0 | 7.95 | d |
| 4a | 120.0 | - | - |
| 5-CH₃ | 20.5 | 2.50 | s |
| 5 | 155.0 | - | - |
| 7 | 45.0 | 3.50 | t |
| 8 | 28.0 | 3.00 | t |
| 8a | 140.0 | - | - |
Visualization: NMR Elucidation Workflow
Chapter 3: Mass Spectrometry (MS) – Molecular Formula and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] For small molecule characterization, its primary roles are to provide the exact molecular weight, which allows for the determination of the elemental composition, and to offer structural clues through the analysis of fragmentation patterns.[13][14]
Causality in Experimental Choices
High-resolution mass spectrometry (HRMS) is chosen over nominal mass analysis because its high mass accuracy allows for the calculation of a unique elemental formula, a critical piece of data for any new compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the intact molecular ion with minimal fragmentation.[11] Tandem mass spectrometry (MS/MS) is then employed to gain structural information. In MS/MS, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint, providing evidence for the presence of specific substructures.
Experimental Protocol: HRMS and MS/MS Analysis
-
Sample Preparation and Infusion:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).
-
Introduce the sample into the mass spectrometer's ion source via direct infusion or through an HPLC system.
-
-
Full Scan HRMS (MS1):
-
Acquire a full scan mass spectrum using an ESI source coupled to a high-resolution analyzer (e.g., Orbitrap or TOF).
-
Identify the protonated molecular ion [M+H]⁺.
-
Use the measured accurate mass to determine the elemental composition using formula calculator software. The system is self-validating if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed formula.
-
-
Tandem MS (MS/MS):
-
Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
-
Fragment the precursor ion in a collision cell.
-
Acquire the mass spectrum of the resulting fragment ions.
-
Propose structures for the major fragment ions to corroborate the proposed molecular structure.
-
Data Presentation: Expected Mass Spectrometry Data
| Analysis | Expected Result | Information Gained |
| Formula | C₉H₁₀N₂ | - |
| HRMS (ESI+) | Calculated m/z for [C₉H₁₁N₂]⁺: 147.0917 | Elemental Composition Confirmation |
| MS/MS Fragments | m/z 132.0682 ([M+H-CH₃]⁺) | Loss of methyl group |
| m/z 119.0604 ([M+H-C₂H₄]⁺) | Retro-Diels-Alder fragmentation of the dihydro-pyridyl ring |
Visualization: Mass Spectrometry Analysis Workflow
Chapter 4: Computational Modeling – An In-Silico Approach
Computational chemistry offers a powerful suite of tools to predict and rationalize the structures and properties of molecules, serving as a valuable complement to experimental data.[15] Techniques like Crystal Structure Prediction (CSP) can explore the potential packing arrangements of a molecule in the solid state, while quantum mechanical calculations (e.g., Density Functional Theory, DFT) can predict geometries, energies, and spectroscopic properties like NMR chemical shifts.[16][17][18]
Causality in Experimental Choices
The goal of a CSP study is to generate a comprehensive landscape of possible crystal structures and rank them by energy to identify the most likely experimentally observable forms.[15] This is crucial in pharmaceutical development to mitigate risks associated with polymorphism. The workflow typically involves a broad search of potential crystal packings followed by more accurate energy calculations on the most promising candidates.[19] Separately, DFT calculations are used to optimize the gas-phase geometry of the molecule and predict its NMR spectra. Comparing these predicted spectra to the experimental data provides strong validation for the proposed structure.
Experimental Protocol: Computational Workflow
-
Conformational Analysis:
-
Generate a 3D model of this compound.
-
Perform a conformational search to identify low-energy conformers of the molecule.
-
-
Crystal Structure Prediction (CSP):
-
Use the low-energy conformers as input for a CSP algorithm.
-
The algorithm samples a vast number of possible crystal packings across common space groups.
-
Rank the generated structures based on their calculated lattice energies. The lowest energy structures are the most probable polymorphs.
-
-
Spectroscopic Prediction (DFT):
-
Optimize the geometry of the lowest-energy conformer using a DFT method (e.g., B3LYP/6-31G(d,p)).
-
Use the optimized geometry to calculate NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).
-
Compare the calculated chemical shifts with the experimental NMR data for validation.
-
Data Presentation: Comparison of Experimental vs. Predicted Data
| Technique | Parameter | Experimental Value (Hypothetical) | Computational Prediction |
| SC-XRD | Bond Length C5-C4a (Å) | 1.495 | 1.492 |
| SC-XRD | Bond Angle N1-C8a-C4a (°) | 118.5 | 118.7 |
| NMR | ¹H Chemical Shift H2 (ppm) | 8.45 | 8.51 |
| NMR | ¹³C Chemical Shift C7 (ppm) | 45.0 | 46.2 |
Visualization: Crystal Structure Prediction Workflow
Comparative Analysis and Conclusion
The structural elucidation of a novel compound like this compound is not reliant on a single technique but on the synergistic integration of several. Each method provides a unique and complementary piece of the structural puzzle.
| Feature | SC-X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | Unambiguous 3D structure, bond lengths/angles, packing | Atomic connectivity, stereochemistry in solution | Molecular formula, fragmentation patterns | Predicted structures, energies, spectroscopic properties |
| Sample Requirement | High-quality single crystal | ~5 mg, soluble | ~1 µg, soluble | None (in-silico) |
| Strengths | Definitive "gold standard" for solid state | Excellent for connectivity, no crystal needed | High sensitivity, confirms elemental composition | Predictive power, explores possibilities (e.g., polymorphs) |
| Limitations | Crystal growth can be a major bottleneck | Indirect 3D information, complex spectra | Provides limited connectivity/3D data | Accuracy depends on method, requires experimental validation |
For a new chemical entity in a drug development program, the optimal workflow begins with Mass Spectrometry to rapidly confirm the molecular weight and elemental composition. This is followed by a comprehensive set of NMR Spectroscopy experiments to elucidate the full covalent structure (connectivity) in solution. These two techniques together can often provide a confident structural assignment.
However, to meet regulatory requirements and to fully understand the solid-state properties that impact manufacturing and formulation (e.g., polymorphism, stability), Single-Crystal X-ray Diffraction is indispensable. It provides the ultimate, unambiguous proof of structure. Computational Modeling acts as a powerful supporting tool throughout the process. It can help rationalize NMR spectra, predict likely crystal polymorphs to guide experimental screening, and provide insights into the molecule's conformational preferences.
By intelligently combining these four pillars of analytical chemistry, researchers can build a complete, validated, and trustworthy structural understanding of critical molecules like this compound, thereby accelerating the path from discovery to application.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878.
- Ma, S., & Chowdhury, S. K. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(6).
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- Li, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1621.
- Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.
- Taniguchi, T., & Fukasawa, R. (2025).
- Taniguchi, T., & Fukasawa, R. (n.d.).
- Pantelides, C. C., et al. (n.d.). General computational algorithms for ab initio crystal structure prediction for organic molecules. PubMed.
- van de Streek, J., & Neumann, M. A. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton.
- Ding, Y. (2021, June 29). Computational prediction of organic crystal structures. UCL Discovery.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Iowa State University. (n.d.). X-Ray Diffraction Basics.
- Takeda Pharmaceutical Company. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- PubChem. (n.d.). 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem.
- Santo, M. S., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1309-1317.
- Wikipedia. (n.d.).
- EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters.
- ChemScene. (n.d.).
- ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
-
PMC. (n.d.). 8-(2-thienylmethylene)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b][7][8]naphthyridine. PMC.
- Fluorochem. (n.d.). This compound. Fluorochem.
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
- Cambridge Crystallographic Data Centre. (n.d.).
- ChemicalBook. (n.d.). 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. ChemicalBook.
- Maastricht University Library. (n.d.).
- ResearchGate. (n.d.). Chemical structures of a 1,6-naphthyridine derivative (A) and....
- Fluorochem. (n.d.). 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Fluorochem.
- ResearchGate. (n.d.). Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1).
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. General computational algorithms for ab initio crystal structure prediction for organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Benchmarking Guide to the Synthetic Routes of 5-methyl-7,8-dihydro-1,6-naphthyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 5-methyl-7,8-dihydro-1,6-naphthyridine core is a privileged structure, variants of which have shown significant potential in modulating key biological targets. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental data to inform your synthetic strategy.
Introduction to this compound
The 7,8-dihydro-1,6-naphthyridine scaffold is a key component in a number of pharmacologically active agents, including potent inhibitors of retinoid-related orphan receptor γt (RORγt), which are under investigation for the treatment of autoimmune diseases.[1][2] The addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and metabolic stability. This guide will focus on the synthesis of the core 7,8-dihydro-1,6-naphthyridine ring system, followed by a discussion of strategies for the crucial C5-methylation step.
Core Scaffold Synthesis: A Tale of Two Strategies
Two principal routes have emerged for the construction of the 7,8-dihydro-1,6-naphthyridine scaffold: a classical approach utilizing the Pictet-Spengler reaction and a more contemporary, scalable method involving a Heck-type vinylation followed by an ammonia-mediated cyclization.
Route 1: The Pictet-Spengler Approach
The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3] In the context of the 7,8-dihydro-1,6-naphthyridine core, this approach typically involves the condensation of a substituted 2-aminoethylpyridine with an aldehyde or its equivalent, followed by an acid-catalyzed cyclization.
The choice of a Pictet-Spengler reaction is often favored in medicinal chemistry settings for its reliability in generating the core heterocyclic structure from readily available starting materials. The reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. The acidity of the medium is a critical parameter, as it must be sufficient to promote iminium ion formation without causing unwanted side reactions.
-
Step 1: Synthesis of the Pyridinylethylamine Precursor: A substituted 2-methylpyridine is first functionalized at the methyl group, typically through metalation and reaction with an electrophile like paraformaldehyde. This is followed by conversion of the resulting alcohol to an amine.
-
Step 2: Pictet-Spengler Cyclization: The pyridinylethylamine is then reacted with an aldehyde equivalent, such as an ethyl glyoxylate polymer, in the presence of a strong acid like hydrochloric acid. The reaction mixture is heated to drive the cyclization and formation of the tetrahydronaphthyridine ring system.[1][2]
Diagram of the Pictet-Spengler Route
Caption: Workflow for the Heck-vinylation and cyclization synthesis of the dihydronaphthyridine core.
Introduction of the 5-Methyl Group: A Critical Step
With the core scaffold in hand, the next crucial step is the introduction of the methyl group at the 5-position. Several strategies can be envisioned for this transformation, each with its own set of advantages and challenges.
Strategy A: Direct C-H Methylation
Recent advances in C-H activation chemistry offer the potential for direct methylation of the dihydronaphthyridine core. This approach is highly atom-economical and avoids the need for pre-functionalization of the starting material.
Transition-metal catalyzed C-H methylation, often employing rhodium or palladium catalysts, can provide high regioselectivity. The choice of catalyst and methylating agent (e.g., methylboronic acid or a methyl radical precursor) is critical to achieving the desired transformation without affecting other sensitive functional groups in the molecule.
-
The 7,8-dihydro-1,6-naphthyridine core is dissolved in a suitable solvent.
-
A rhodium or palladium catalyst, along with a suitable ligand and a methylating agent such as methylboronic acid, is added.
-
The reaction is heated under an inert atmosphere until completion, followed by standard workup and purification.
Strategy B: Methylation via an Intermediate
An alternative approach involves the introduction of a functional group at the 5-position that can be subsequently converted to a methyl group. This can offer greater control over the reaction and may be more amenable to a wider range of substrates.
This strategy allows for the use of well-established and high-yielding reactions for the final methylation step. For example, a halogen can be introduced at the 5-position, which can then be subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid or a methyl Grignard reagent.
-
Step 1: Halogenation: The 7,8-dihydro-1,6-naphthyridine core is treated with a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen at the 5-position.
-
Step 2: Cross-Coupling: The resulting 5-halo-7,8-dihydro-1,6-naphthyridine is then subjected to a Suzuki or Kumada cross-coupling reaction with a suitable methylating agent in the presence of a palladium catalyst.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Pictet-Spengler | Route 2: Heck-Vinylation/Cyclization |
| Overall Yield | Generally lower | Higher, optimized for scale-up |
| Scalability | More challenging due to harsh conditions | Designed for large-scale synthesis |
| Reagent Safety | Can involve hazardous reagents | Generally uses safer and more atom-economical reagents |
| Reaction Conditions | Often requires strong acids and high temperatures | Milder conditions for the key C-C bond formation |
| Starting Material Cost | Can be advantageous depending on the specific precursors | May require more specialized starting materials |
Characterization of this compound
Accurate characterization of the final product is essential for ensuring its purity and confirming its identity. Due to the limited availability of experimental data for the specific target molecule, the following spectroscopic data are predicted based on the analysis of closely related structures and standard chemical shift values.
Table of Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5-8.0 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~3.8-4.0 (t, 2H, CH₂), ~2.8-3.0 (t, 2H, CH₂), ~2.4-2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155-160 (Ar-C), ~145-150 (Ar-C), ~135-140 (Ar-C), ~120-125 (Ar-C), ~115-120 (Ar-C), ~45-50 (CH₂), ~25-30 (CH₂), ~15-20 (CH₃) |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺: C₁₀H₁₃N₂⁺, ~161.1073 |
Disclaimer: The NMR and MS data presented are predicted and should be confirmed by experimental analysis.
Conclusion and Future Outlook
The synthesis of this compound can be approached through a combination of established and modern synthetic methodologies. While the Pictet-Spengler reaction offers a classical route to the core scaffold, the Heck-vinylation and cyclization strategy presents a more scalable and efficient alternative. The introduction of the 5-methyl group remains a key challenge, with direct C-H methylation and methylation via a functionalized intermediate representing two promising avenues for exploration.
Further research into the direct C-H methylation of the 7,8-dihydro-1,6-naphthyridine core could lead to highly efficient and atom-economical syntheses of a wide range of 5-substituted analogues. The development of robust and scalable protocols for these transformations will be of significant value to the drug discovery and development community.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
The Pictet-Spengler Reaction. Wikipedia. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed Central. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification of 5-Methyl-7,8-dihydro-1,6-naphthyridine Metabolites: A Comparative Guide to HRMS and Cryo-NMR Workflows
As drug development increasingly relies on complex azaheterocyclic scaffolds, the 5-methyl-7,8-dihydro-1,6-naphthyridine core has emerged as a critical pharmacophore in the design of kinase inhibitors, PI3K modulators, and rhodopsin correctors 1. However, the electron-deficient nature of the 1,6-naphthyridine ring and its partially saturated moiety introduce severe metabolic liabilities. Rapid aldehyde oxidase (AO)-mediated clearance and CYP450-driven oxidations frequently yield isobaric positional isomers that confound standard analytical techniques.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and 2D-Nuclear Magnetic Resonance (NMR) platforms for identifying these complex metabolites. By integrating these techniques, Drug Metabolism and Pharmacokinetics (DMPK) scientists can transition from ambiguous mass shifts to definitive structural elucidation.
Comparative Analysis of Analytical Platforms
When profiling 1,6-naphthyridine metabolites, relying on a single analytical modality often leads to misidentification. For example, the addition of oxygen (+15.9949 Da) could represent N1-oxidation, N6-oxidation, or C2-hydroxylation. Because the fused aza-aromatic system resists fragmentation, MS/MS spectra for these isomers are often indistinguishable 2.
To resolve this, modern DMPK workflows must leverage the complementary strengths of HRMS and Cryo-NMR 3.
Table 1: Performance Comparison of Analytical Platforms
| Analytical Metric | UHPLC-HRMS/MS (Orbitrap/Q-TOF) | 1.7mm Cryo-NMR (600+ MHz) | Integrated LC-SPE-NMR |
| Sensitivity (LOD) | High (Femtogram to Picogram) | Low (Microgram scale) | Moderate (Nanogram scale) |
| Resolution/Accuracy | < 2 ppm mass accuracy | High spectral dispersion | Synergistic |
| Structural Confidence | Moderate (Isobaric ambiguity) | Absolute (Positional certainty) | Absolute |
| Throughput | High (10-15 min per run) | Low (Hours to Days per sample) | Moderate |
| Primary Use Case | Primary screening, Mass Defect Filtering | Exact isomer identification | Complete DMPK profiling |
Diagnostic Spectroscopic Signatures
The causality behind choosing NMR to supplement HRMS lies in the magnetic environment of the naphthyridine protons. For instance, AO-mediated C2-hydroxylation results in the complete loss of the highly deshielded C2 proton signal, whereas N-oxidation merely shifts it.
Table 2: Expected Metabolites and Diagnostic Spectral Data
(Parent Compound: C9H10N2 | Exact Mass: 146.0844 Da | [M+H]+ = 147.0917 m/z)
| Metabolite ID | Biotransformation | Exact Mass [M+H]+ | Diagnostic MS/MS Loss | Key ¹H-NMR Shift (ppm) |
| M1 | N1-Oxidation (CYP) | 163.0866 m/z | -16 Da (Loss of O) | C2-H shifts downfield (~8.6 ppm) |
| M2 | C2-Hydroxylation (AO) | 163.0866 m/z | -28 Da (Loss of CO) | Loss of C2-H signal (~8.4 ppm) |
| M3 | Aromatization | 145.0760 m/z | -27 Da (Loss of HCN) | Loss of C7/C8 aliphatic signals |
| M4 | N6-Glucuronidation | 323.1238 m/z | -176 Da (Glucuronic acid) | Appearance of H-1' (~5.2 ppm, d) |
Visualizing the Analytical Ecosystem
Integrated UHPLC-HRMS and Cryo-NMR workflow for metabolite identification.
Phase I and Phase II metabolic biotransformation pathways of the naphthyridine scaffold.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The inclusion of specific controls guarantees that observed peaks are enzymatically generated metabolites rather than matrix artifacts.
Protocol A: In Vitro Incubation & Matrix Cleanup
Causality Focus: 1,6-naphthyridines are highly susceptible to Aldehyde Oxidase (AO). Because AO does not require NADPH, standard CYP450 controls are insufficient. We introduce Raloxifene (a potent AO inhibitor) to definitively isolate the source of oxidation 1.
-
System Setup: Prepare human liver microsomes (HLM) or human hepatocytes at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Control Arms (Self-Validation):
-
Arm 1 (Active): Parent compound (10 µM) + NADPH (1 mM).
-
Arm 2 (T=0 Control): Quenched immediately with cold acetonitrile to establish the baseline.
-
Arm 3 (Minus-Cofactor): No NADPH added. (Identifies AO-mediated vs. CYP-mediated metabolism).
-
Arm 4 (AO Inhibited): Pre-incubate with 1 µM Raloxifene.
-
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench with 3 volumes of ice-cold acetonitrile containing 2% formic acid. Centrifuge at 15,000 × g for 15 minutes.
-
MCX Solid Phase Extraction (SPE): Causality: The basic nitrogens of the naphthyridine core (pKa ~6.5) will protonate in acidic conditions. Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 100% methanol to remove neutral lipids. Elute the enriched metabolites using 5% ammonium hydroxide in methanol.
Protocol B: UHPLC-HRMS Data Acquisition & Mass Defect Filtering
Causality Focus: The parent compound has a specific mass defect (+0.0844 Da). By applying a Mass Defect Filter (MDF) window of ±0.020 Da around the expected metabolite masses, we computationally eliminate >90% of endogenous biological noise 2.
-
Chromatography: Inject 5 µL onto a C18 column (1.7 µm, 2.1 × 100 mm). Run a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% B to 95% B over 12 minutes.
-
HRMS Settings: Operate the Orbitrap/Q-TOF in positive ESI mode. Set resolution to 70,000 (FWHM). Utilize Data-Dependent Acquisition (DDA) with dynamic exclusion to capture MS/MS spectra of the top 5 most intense ions.
-
Data Processing: Apply the MDF. If a +16 Da peak (163.0866 m/z) is detected in Arm 1 and Arm 3, but disappears in Arm 4, it is unambiguously flagged as an AO-mediated C-hydroxylation (M2) prior to NMR confirmation.
Protocol C: Cryo-NMR Structural Elucidation
-
Fractionation: Scale up the incubation to 50 mL. Collect the LC peak corresponding to 163.0866 m/z using a fraction collector.
-
Preparation: Lyophilize the fraction and reconstitute in 30 µL of Methanol-
. Transfer to a 1.7 mm NMR capillary tube. -
Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (reducing thermal noise and boosting signal-to-noise ratio by 4x). Acquire 1D ¹H, 2D HSQC, and 2D HMBC spectra.
-
Interpretation: Confirm the structure of M2 by observing the absence of the C2-H doublet at 8.4 ppm and the upfield shift of the C3-H proton to ~6.5 ppm, characteristic of a pyridone-like structure.
References
- Chemical Research in Toxicology (ACS)
- Metabolites (PMC)
- 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 ACS Medicinal Chemistry Letters URL
Sources
Safety Operating Guide
5-methyl-7,8-dihydro-1,6-naphthyridine proper disposal procedures
Topic: 5-methyl-7,8-dihydro-1,6-naphthyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Summary: Operational Classification
This compound is a bicyclic nitrogenous heterocycle used primarily as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis). From a waste management perspective, it must be treated as a Basic, Non-Halogenated Organic Waste .
Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater systems. Nitrogen-containing heterocycles exhibit significant aquatic toxicity and persistence. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.
Hazard Profile & Mechanistic Causality
To ensure safety, we must understand the chemical behavior driving these protocols. This is not just about compliance; it is about preventing reactive chemistry in the waste container.
| Property | Hazard Implication | Operational Countermeasure |
| Basicity (Pyridine-like N) | The 1,6-naphthyridine core contains basic nitrogen atoms. Mixing with strong acids (e.g., H₂SO₄, HCl) generates heat (exothermic neutralization). | Segregate from Acid Streams. Do not add directly to acidic waste containers without prior neutralization to avoid thermal runaway or container pressurization. |
| Redox Potential | Susceptible to N-oxidation. Reaction with strong oxidizers (e.g., peroxides, permanganates) can be vigorous. | Segregate from Oxidizers. Never commingle with oxidizing agents. |
| Aquatic Toxicity | Heterocycles can disrupt aquatic ecosystems (LC50 values often <100 mg/L). | Zero Drain Disposal. All rinsates must be collected. |
Pre-Disposal Treatment: Quenching & Stabilization
Before moving material to the central waste accumulation area, individual reaction mixtures containing this compound must be stabilized.
Scenario A: Pure Solid/Oil (Expired or Excess Reagent)
-
Protocol: Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport than liquid waste.
-
Action: Double-bag in polyethylene (PE) bags and place in a dedicated "Solid Organic Waste" drum.
Scenario B: Reactive Solutions (e.g., Post-Reaction Mixture)
If the compound is dissolved in a solvent or present with unreacted reagents:
-
Quench: If alkylating agents or hydrides were used in the synthesis, quench the reaction mixture fully according to the specific reagent's SDS.
-
pH Check: Verify the pH of the solution.
-
If pH < 4: Slowly adjust to pH 6–9 using a 10% Sodium Bicarbonate (NaHCO₃) solution to prevent acid-base exotherms in the main waste drum.
-
If pH > 10: No adjustment needed if entering a basic/organic waste stream.
-
Segregation & Packaging Strategy
Effective disposal relies on the "Stream" concept. This compound belongs in Stream C (Organic Bases) or Stream A (General Non-Halogenated Organics) depending on your facility's specific coding.
Compatibility Matrix:
| Waste Stream | Compatibility | Reasoning |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Can be mixed if the facility incinerates halogens, but segregating reduces disposal costs. |
| Non-Halogenated Solvents (Acetone, MeOH) | Compatible | Ideal carrier solvents for incineration. |
| Aqueous Acids | INCOMPATIBLE | Risk of exothermic salt formation. |
| Oxidizers | INCOMPATIBLE | Risk of fire/explosion.[1][2] |
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Caption: Decision tree for the safe segregation and packaging of naphthyridine derivatives, prioritizing pH neutralization and physical state separation.
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)[4][5][6]
-
Gloves: Nitrile (minimum 0.11 mm thickness). For prolonged handling of solutions, use "Silver Shield" or laminate gloves to prevent permeation by carrier solvents.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator.
Step 2: Container Selection
-
Liquids: Use High-Density Polyethylene (HDPE) carboys or safety cans. Avoid glass for waste storage to prevent breakage.
-
Solids: Use wide-mouth HDPE jars or double-lined fiber drums.
Step 3: Labeling (RCRA Compliance)
Label the container before adding waste. The label must include:
-
Full Chemical Name: "Waste this compound" (Do not use abbreviations or structural formulas).
-
Hazards: Check "Toxic" and "Irritant."[2] If dissolved in flammable solvent, check "Flammable."
Step 4: Transfer
-
Place the waste container in a secondary containment tray.
-
Use a funnel to prevent spills.
-
Add the waste.[3]
-
Cap tightly immediately after addition. Do not leave funnels in open containers (violation of EPA closed-container regulations).
Emergency Spill Procedures
In the event of a spill of this compound:
-
Evacuate & Ventilate: If the spill is large (>100g) or outside a hood, evacuate the immediate area.
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite, sand, or commercial organic spill pads. Do not use combustible materials like sawdust.
-
-
Decontamination: Clean the surface with a mild detergent solution. Collect all cleaning materials as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] United States Department of Labor. [Link][4][5][7][6]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]
-
PubChem. Compound Summary for Naphthyridine Derivatives (General Hazard Data). National Library of Medicine. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 5-methyl-7,8-dihydro-1,6-naphthyridine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-methyl-7,8-dihydro-1,6-naphthyridine. The following procedural guidance is designed to ensure personal safety and proper management of this chemical compound from receipt to disposal.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough hazard assessment is mandatory.[5][6] The known risks associated with a similar compound suggest that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate PPE.
Key Assumed Hazards:
-
Oral Toxicity: Harmful if ingested.
-
Skin Irritation: Can cause irritation upon direct contact.
-
Serious Eye Damage: Poses a significant risk of injury to the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.[5][7] The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for tears before use). | To prevent direct skin contact with the compound, which is presumed to be a skin irritant.[1] |
| Eye Protection | ANSI-approved safety goggles or a face shield. | To protect the eyes from splashes or airborne particles of the compound, which can cause serious eye damage.[1][8][9] |
| Body Protection | A chemical-resistant lab coat. | To protect personal clothing from contamination and to provide an additional barrier against skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[10][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[12]
3.1. Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that a safety shower and an eyewash station are easily accessible.
-
Confirm that all necessary PPE is available and in good condition.
3.2. Donning PPE: The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
3.3. Handling the Compound:
-
Weighing and Transferring: All weighing and transferring of the solid compound should be conducted within a chemical fume hood to contain any dust.
-
Working with Solutions: When the compound is in solution, exercise the same level of caution. Use sealed containers for transport and minimize the creation of aerosols.
3.4. Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Properly doff and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[13][14][15]
4.1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[16][17] Halogenated and non-halogenated solvent wastes should be collected separately where possible.[17][18]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent.[16][19] The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[19][20]
4.2. PPE Doffing and Disposal: The following diagram illustrates the correct sequence for removing and disposing of your PPE to prevent cross-contamination.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Mastering OSHA PPE Guidelines for Workplace Safety. (2024, February 26). Horton Group. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Best practices and etiquette for lab waste disposals. (2018, March 10). Medium. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
-
Chemical Label for 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. (n.d.). Retrieved from [Link]
-
How to Dispose of Solvents: Safe and Responsible Methods. (2023, December 8). Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Safety Data Sheet. (2012, August 22). Covestro Solution Center. Retrieved from [Link]
-
Organic Solvents. (n.d.). Environment, Health and Safety - Princeton University. Retrieved from [Link]
-
The Naphthyridines. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Should You Dispose of Excess Organic Solvents or Recycle It? (2021, October 8). Retrieved from [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20). The Journal of Organic Chemistry. Retrieved from [Link]
-
Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Vosaroxin. (n.d.). Wikipedia. Retrieved from [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020, July 14). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Substance Registry Services. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Final report on the safety assessment of disperse Blue 7. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thehortongroup.com [thehortongroup.com]
- 6. s29068.pcdn.co [s29068.pcdn.co]
- 7. safetyculture.com [safetyculture.com]
- 8. osha.gov [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 12. targetmol.com [targetmol.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. ecolink.com [ecolink.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. vumc.org [vumc.org]
- 20. medium.com [medium.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
